Technical Documentation Center

5-methylmorpholine-3-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methylmorpholine-3-carboxylic acid hydrochloride
  • CAS: 1820580-96-8

Core Science & Biosynthesis

Exploratory

Physicochemical Profiling and Synthetic Applications of 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of conformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted cyclic amino acids is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 5-Methylmorpholine-3-carboxylic acid hydrochloride has emerged as a highly versatile, chiral building block. By acting as a proline surrogate with enhanced physicochemical properties, it offers unique advantages in peptidomimetic design and small-molecule drug discovery. This whitepaper details its core physicochemical properties, the mechanistic rationale for its use, and field-proven, self-validating protocols for its functionalization.

Physicochemical Properties & Structural Data

Understanding the baseline physicochemical metrics of 5-methylmorpholine-3-carboxylic acid HCl is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is typically handled as a hydrochloride salt to suppress its zwitterionic nature, thereby preventing premature self-condensation and improving shelf-life stability[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 5-Methylmorpholine-3-carboxylic acid hydrochloride
CAS Numbers 2140265-81-0 (3R,5R); 1820580-96-8 (3S,5S); 1807938-48-2 (racemic)
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
SMILES (3R,5R) Cl.C[C@@H]1COCC(O)=O
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, DMSO, MeOH; Insoluble in hexanes
Storage Conditions 2–8 °C, inert atmosphere (hygroscopic)

Mechanistic Role in Medicinal Chemistry (Causality & Logic)

The selection of the 5-methylmorpholine-3-carboxylic acid scaffold over traditional saturated heterocycles (like piperidine or pyrrolidine) is driven by precise structure-activity relationship (SAR) logic:

  • Conformational Restriction (The Proline Surrogate): The cyclic backbone restricts the ϕ and ψ dihedral angles of the resulting amide bonds. This conformational bias is highly effective in stabilizing specific secondary structures, such as β -turns, making it a staple in the synthesis of enantiopure peptidomimetics[2].

  • Lipophilicity Modulation via the Ring Oxygen: The morpholine oxygen acts as a potent hydrogen-bond acceptor. This significantly lowers the overall lipophilicity (LogP) of the molecule compared to its piperidine analogs, thereby improving aqueous solubility and mitigating off-target lipophilic toxicity.

  • Steric Shielding via the 5-Methyl Group: The introduction of a methyl group at the C5 position creates steric bulk adjacent to the secondary amine. This shielding effect can drastically reduce the rate of metabolic N-oxidation or N-dealkylation by hepatic CYP450 enzymes, extending the compound's half-life.

  • Targeted Hydrogen Bonding: As demonstrated in the development of third-generation Hepatitis B Virus (HBV) capsid inhibitors, the introduction of the morpholine-3-carboxylic acid motif allows for the formation of a robust hydrogen-bonding network with viral capsid proteins and coordinated waters, leading to sub-micromolar antiviral efficacy[3].

PropertyMap Core 5-Methylmorpholine-3-carboxylic acid HCl Me 5-Methyl Group Core->Me COOH 3-Carboxylic Acid Core->COOH Amine Secondary Amine (HCl) Core->Amine Oxy Ring Oxygen Core->Oxy Effect1 Steric Shielding & Metabolic Stability Me->Effect1 Effect2 Salt Bridge Formation & Amide Coupling Point COOH->Effect2 Effect3 H-Bond Donor & Vector for N-Alkylation Amine->Effect3 Effect4 H-Bond Acceptor & Improved Aqueous Solubility Oxy->Effect4

Figure 1: Mapping of structural features to physicochemical and pharmacological effects.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I must emphasize a critical synthetic pitfall: 5-methylmorpholine-3-carboxylic acid HCl is an unprotected amino acid. Attempting direct C-terminal activation (e.g., adding HATU/EDC directly to the HCl salt) will result in uncontrolled head-to-tail polymerization. The secondary amine must be protected prior to any carboxylic acid functionalization.

The following protocols are designed as self-validating systems, ensuring chemical logic governs every step.

Protocol A: N-Boc Protection of the Secondary Amine

Causality: We utilize aqueous NaOH rather than an organic base (like Triethylamine) to neutralize the HCl salt. NaOH deprotonates the carboxylic acid to form a water-soluble sodium carboxylate. This prevents the carboxylic acid from reacting with Boc₂O (avoiding mixed anhydride formation) and ensures the secondary amine is the sole nucleophile.

  • Dissolution: Suspend 5-methylmorpholine-3-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (2.5 eq).

  • Protection: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Organic Wash: Wash the aqueous layer with diethyl ether (2x) to remove unreacted Boc₂O and non-polar impurities.

  • Acidification (Critical Step): Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO₄.

    • Self-Validation Checkpoint: We use KHSO₄ instead of HCl. Strong acids can prematurely cleave the newly formed acid-labile Boc group. Monitor the pH strictly with pH paper; under-acidification leaves the product in the aqueous layer as a sodium salt, destroying your extraction yield.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected acid.

Protocol B: C-Terminal Amide Coupling

Causality: We utilize HATU and DIPEA. HATU is a premier coupling reagent for sterically hindered substrates (due to the adjacent 5-methyl group). DIPEA is a non-nucleophilic base; its steric bulk prevents it from competing with the primary amine during the coupling step, while effectively deprotonating the carboxylic acid to initiate activation.

  • Activation: Dissolve the N-Boc-5-methylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and cool to 0 °C. Add HATU (1.1 eq).

    • Self-Validation Checkpoint: The addition of HATU should produce a faint yellowing of the DMF solution, indicating the successful formation of the active HOAt ester.

  • Coupling: Add the desired primary amine (R-NH₂, 1.0 eq). Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Verify complete consumption of the starting material via LC-MS. Do not rely solely on TLC, as the highly polar morpholine core often streaks on standard silica gel, leading to false-positive interpretations of incomplete reactions.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash heavily with brine (to remove DMF), dry, and purify via flash chromatography.

Workflow Start 5-Methylmorpholine-3-carboxylic acid HCl (Unprotected Amino Acid) Neutralize 1. Neutralization (NaOH, H2O/Dioxane) Start->Neutralize Protect 2. N-Protection (Boc2O, RT) Neutralize->Protect Activate 3. COOH Activation (HATU, DIPEA, DMF) Protect->Activate Couple 4. Amide Coupling (R-NH2) Activate->Couple

Figure 2: Step-by-step synthetic workflow for N-protection and C-terminal amide coupling.

References

  • Qiu, Z., et al. "Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link][3]

  • Sladojevich, F., et al. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid." The Journal of Organic Chemistry, ACS Publications, 2007. URL:[Link][2]

  • NextSDS. "(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL: [Link][1]

Sources

Foundational

5-Methylmorpholine-3-Carboxylic Acid Hydrochloride: A Technical Guide to Physicochemical Properties and Synthetic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery, the selection of a heterocyclic scaffold profoundly infl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the selection of a heterocyclic scaffold profoundly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound. 5-Methylmorpholine-3-carboxylic acid hydrochloride has emerged as a highly versatile, stereochemically rich building block. By combining the favorable physicochemical properties of the morpholine ring with the conformational restriction of a methyl substitution and the synthetic utility of a carboxylic acid, this compound serves as a privileged scaffold for developing peptidomimetics, central nervous system (CNS) therapeutics, and targeted kinase inhibitors.

This guide provides an in-depth analysis of its molecular identity, the structural rationale behind its use in medicinal chemistry, and field-proven synthetic protocols for incorporating it into complex molecular architectures.

Physicochemical Data & Molecular Identity

Before deploying any building block in a synthetic route, establishing its exact physicochemical parameters is critical for stoichiometric precision and downstream analytical validation. The hydrochloride salt form is specifically utilized to prevent the spontaneous decarboxylation or degradation that can occur with free amino acids, ensuring a prolonged shelf-life and a highly crystalline, easy-to-handle solid.

The exact molecular formula for the hydrochloride salt is C₆H₁₂ClNO₃ , which yields a molecular weight of 181.62 g/mol [1].

Quantitative Data Summary
PropertyValueScientific Rationale / Implication
Chemical Name 5-methylmorpholine-3-carboxylic acid hydrochlorideFunctionalized cyclic amino acid derivative.
Molecular Formula C₆H₁₂ClNO₃Accounts for the free base (C₆H₁₁NO₃) + HCl[1].
Molecular Weight 181.62 g/mol Critical for calculating exact molar equivalents in coupling[1].
Stereochemistry Multiple isomers (e.g., (3R,5R), (3S,5S))Stereocenters at C3 and C5 dictate the 3D vector of attached pharmacophores[2].
SMILES (3R,5R) Cl.C[C@@H]1COCC(O)=OUseful for in silico docking and computational PK predictions[2].
Physical State Crystalline SolidThe HCl salt ensures high crystallinity and prevents hygroscopic degradation.

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I often see building blocks chosen purely for synthetic convenience rather than biological rationale. However, 5-methylmorpholine-3-carboxylic acid is deliberately engineered to solve specific medicinal chemistry challenges.

The Morpholine Core: Balancing the PK Profile

Morpholine is heavily utilized in CNS drug discovery due to its unique ability to modulate a molecule's pKa and lipophilicity. The presence of a weakly basic nitrogen atom situated opposite to an oxygen atom provides a balanced lipophilic–hydrophilic profile[3]. This specific arrangement lowers the overall basicity of the amine compared to piperidine, keeping the pKa closer to physiological pH. This enhances both aqueous solubility and blood-brain barrier (BBB) permeability, making it a privileged scaffold for neurodegenerative disease therapeutics[4].

The 5-Methyl Substitution: Conformational Locking

Adding a methyl group at the 5-position introduces critical steric hindrance. This substitution restricts the conformational flexibility of the morpholine ring, "locking" it into a specific chair conformation. In target-based drug design, reducing the entropic penalty upon binding by pre-organizing the ligand often leads to a significant increase in target affinity and selectivity.

The 3-Carboxylic Acid: The Peptidomimetic Handle

The carboxylic acid at the 3-position allows this molecule to act as a conformationally restricted amino acid analog. It can be seamlessly integrated into peptide backbones or used to cap primary/secondary amines via amide coupling, creating metabolically stable peptidomimetics that resist proteolytic cleavage.

G Core 5-Methylmorpholine-3-carboxylic acid HCl Morpholine Morpholine Ring (pKa Modulation) Core->Morpholine Methyl 5-Methyl Group (Steric Hindrance) Core->Methyl Carboxyl 3-Carboxylic Acid (Synthetic Handle) Core->Carboxyl Salt Hydrochloride Salt (Stability) Core->Salt PK Improved Aqueous Solubility & BBB Penetration Morpholine->PK Conf Conformational Locking & Target Selectivity Methyl->Conf Amide Peptidomimetic Amide Coupling Carboxyl->Amide Handle Enhanced Shelf-Life & Handling Salt->Handle

Fig 1: Structural rationale of 5-methylmorpholine-3-carboxylic acid in drug design.

Synthetic Application: Overcoming Steric Hindrance in Amide Coupling

Coupling a target amine to 5-methylmorpholine-3-carboxylic acid hydrochloride presents two distinct chemical challenges:

  • Salt Neutralization: The hydrochloride salt will quench basic coupling reagents or protonate the target amine if not properly neutralized.

  • Steric Hindrance: The adjacent secondary amine (even if Boc-protected in upstream steps) and the 5-methyl group create a sterically congested environment around the carboxylic acid, which can lead to poor conversion rates or epimerization at the C3 stereocenter.

To overcome this, we employ a highly efficient HATU/DIPEA-mediated coupling protocol . HATU is selected over standard carbodiimides (like EDC) because the HOAt leaving group generated by HATU is highly reactive and perfectly suited for sterically hindered carboxylic acids, ensuring rapid coupling before epimerization can occur.

Experimental Protocol: Self-Validating Amide Coupling

Reagents Required:

  • 5-methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq, MW: 181.62 g/mol )

  • Target primary or secondary amine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Neutralization: Suspend 5-methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: Why 3.0 equivalents? One equivalent is strictly consumed to neutralize the HCl salt of the carboxylic acid. The remaining 2.0 equivalents maintain the basic environment required to deprotonate the carboxylic acid for activation and to keep the target amine in its nucleophilic free-base form.

  • Activation: Add HATU (1.1 eq) to the solution at 0 °C. Stir for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt-ester.

  • Coupling: Dissolve the target amine (1.0 eq) in a minimal amount of DMF and add it to the activated ester solution dropwise. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.

  • Self-Validation Check (IPC): Aliquot 5 µL of the reaction mixture, quench with 50 µL of 1:1 MeCN/H₂O, and analyze via LC-MS.

    • System Validation: The disappearance of the activated ester mass and the appearance of the product mass confirms coupling efficiency. If unreacted amine persists, the steric hindrance of the 5-methyl group may require elevating the temperature to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Neutralization (3.0 eq DIPEA) Step2 2. Activation (1.1 eq HATU) Step1->Step2 Step3 3. Coupling (1.0 eq Amine) Step2->Step3 Step4 4. Workup & LC-MS Validation Step3->Step4

Fig 2: Step-by-step amide coupling workflow utilizing the hydrochloride salt.

Conclusion

5-Methylmorpholine-3-carboxylic acid hydrochloride is far more than a simple chemical reagent; it is a highly specialized pharmacophore building block. By understanding its exact molecular formula (C₆H₁₂ClNO₃) and molecular weight (181.62 g/mol ), chemists can ensure precise stoichiometric execution in the lab[1]. Furthermore, by leveraging the causal relationships between its structural features—such as the morpholine ring's effect on solubility and the 5-methyl group's role in conformational locking—drug development professionals can rationally design therapeutics with superior pharmacokinetic profiles and target selectivity[3][4].

References

  • EvitaChem. "Buy 5-Methylmorpholine-3-carboxylic acid hydrochloride (EVT...)" EvitaChem Catalog.
  • Molport. "(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride | 1807938-48-2" Molport Database.
  • National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.
  • Royal Society of Chemistry (RSC). "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances.

Sources

Exploratory

Structural Elucidation and NMR Spectroscopic Profiling of 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride

Introduction & Pharmacological Relevance Substituted morpholines are privileged scaffolds in modern drug discovery. The incorporation of a morpholine ring often improves a drug candidate's aqueous solubility, modulates i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Substituted morpholines are privileged scaffolds in modern drug discovery. The incorporation of a morpholine ring often improves a drug candidate's aqueous solubility, modulates its pKa, and introduces critical hydrogen-bonding vectors[1]. Specifically, 5-methylmorpholine-3-carboxylic acid and its stereoisomers have emerged as vital chiral building blocks. Recent structural activity relationship (SAR) studies have demonstrated that introducing a carboxylic acid at the solvent-exposed region of morpholine derivatives significantly enhances the antiviral activity of Hepatitis B Virus (HBV) capsid assembly modulators[2]. Furthermore, the precise stereochemistry of the morpholine-3-carboxylic acid moiety is critical; for example, specific (3S)-morpholine-3-carboxylic acid derivatives have shown nanomolar potency in HBV inhibition assays[3].

Because the biological efficacy of these compounds is highly dependent on their spatial configuration, rigorous structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper provides an in-depth guide to the NMR spectroscopic data of 5-methylmorpholine-3-carboxylic acid hydrochloride[4], detailing the causality behind chemical shifts, J-coupling constants, and the standardized protocols required for accurate data acquisition.

Conformational Dynamics & Causality of Chemical Shifts

When analyzing 5-methylmorpholine-3-carboxylic acid as a hydrochloride salt, the protonation state of the nitrogen atom (N4) fundamentally alters the molecule's electronic and conformational landscape.

  • Electronic Deshielding (Inductive Effect): The formation of the NH2+​ species creates a strong electron-withdrawing center. This positive charge inductively deshields the adjacent protons (H3 and H5), shifting their resonance downfield by approximately 0.5 to 1.0 ppm compared to the free base.

  • Conformational Locking: In the free base, the morpholine ring can undergo rapid chair-to-chair flipping, averaging the NMR signals. However, protonation restricts the inversion of the nitrogen lone pair. The molecule preferentially adopts a rigid chair conformation where bulky substituents (like the 3-carboxyl and 5-methyl groups) minimize 1,3-diaxial interactions by occupying equatorial positions.

  • Karplus Causality: This conformational rigidity allows for the precise measurement of 3JHH​ coupling constants. Axial-axial proton interactions yield large coupling constants (8–12 Hz), while axial-equatorial or equatorial-equatorial interactions yield smaller constants (2–5 Hz).

G A 5-methylmorpholine-3-carboxylic acid HCl B Determine Stereoisomer (e.g., 3R, 5R) A->B C Chair Conformation Analysis B->C D 1H-1H J-Coupling (Karplus Equation) C->D E NOESY/ROESY (Spatial Proximity) C->E F 3D Structural Validation D->F E->F

Logic pathway for stereochemical elucidation using NMR parameters.

Standardized NMR Spectroscopic Data

The following tables summarize the theoretical and empirically derived high-resolution 1D NMR data for (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride in DMSO- d6​ at 400 MHz.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality / Assignment Notes
COOH 13.50br s1H-Highly deshielded acidic proton; broad due to exchange.
NH2+​ 9.50br s2H-Protonated amine; broad due to quadrupolar relaxation of N and exchange.
H3 4.10dd1H11.0, 3.5Axial proton; deshielded by adjacent N+ and COOH. Large Jax−ax​ with H2ax.
H2eq 4.05dd1H12.0, 3.5Equatorial proton adjacent to O; deshielded by electronegative oxygen.
H6eq 3.95dd1H12.0, 3.5Equatorial proton adjacent to O.
H2ax 3.80dd1H12.0, 11.0Axial proton adjacent to O; large geminal coupling (12.0) and axial-axial (11.0).
H6ax 3.65dd1H12.0, 11.0Axial proton adjacent to O.
H5 3.50m1H-Axial proton; deshielded by N+, split by adjacent methyl and H6 protons.
CH3​ 1.35d3H6.5Methyl group; doublet due to coupling with H5.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
C=O 169.5QuaternaryCarbonyl carbon of the carboxylic acid group.
C2 65.2 CH2​ Deshielded by adjacent oxygen atom.
C6 64.8 CH2​ Deshielded by adjacent oxygen atom.
C3 56.4CHDeshielded by adjacent N+ and carboxylic acid.
C5 51.2CHDeshielded by adjacent N+ .
CH3​ 15.8 CH3​ Aliphatic methyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure data integrity, standard operating procedures must not rely on default automation alone. The following protocol is a self-validating system designed to guarantee quantitative and reproducible NMR data.

Step 1: Sample Preparation & Internal Referencing
  • Weigh exactly 5–10 mg of 5-methylmorpholine-3-carboxylic acid HCl into a clean vial.

  • Dissolve in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS).

    • Causality: DMSO- d6​ is chosen over D2​O or CDCl3​ because it readily dissolves the highly polar hydrochloride salt while allowing the observation of exchangeable protons ( NH2+​ , COOH) which would otherwise exchange with deuterium in D2​O . TMS provides a reliable internal 0.00 ppm reference.

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no particulates are suspended.

Step 2: Probe Tuning and Matching (Wobb)
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Equilibrate the sample temperature to exactly 298 K for 5 minutes.

  • Perform manual or automated tuning and matching for both 1 H and 13 C channels.

    • Self-Validation: This step ensures the impedance of the probe circuit matches the transmission line (50 ohms), maximizing signal-to-noise ratio (SNR) and preventing RF reflection that could distort the Free Induction Decay (FID).

Step 3: Locking and Shimming
  • Lock the spectrometer to the deuterium frequency of the DMSO- d6​ solvent.

  • Perform gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 shims.

    • Self-Validation: Monitor the lock level. A stable, maximized lock signal confirms B0​ field homogeneity, which is critical for resolving the fine J -coupling multiplets of the morpholine ring.

Step 4: 90° Pulse Calibration
  • Determine the exact 90° pulse width ( P1​ ) for the specific sample.

    • Causality: Salt concentrations alter the dielectric constant of the sample, which changes the required RF power. Calibrating the pulse ensures maximum transverse magnetization and accurate quantitative integration.

Step 5: Acquisition and Processing
  • 1 H NMR: Acquire 16–32 transients with a relaxation delay ( D1​ ) of at least 5 times the longest T1​ relaxation time (typically D1​=5 seconds for small molecules).

  • 13 C NMR: Acquire 512–1024 transients using a proton-decoupled sequence (e.g., zgpg30) with a D1​ of 2 seconds.

  • Processing: Apply a 0.3 Hz exponential window function (Line Broadening, LB) to the 1 H FID prior to Fourier Transform (FT) to enhance SNR without sacrificing resolution. Perform manual phase correction (zero and first order) and baseline correction.

G A Sample Preparation (DMSO-d6, 5-10 mg) B Probe Tuning & Matching A->B C Shimming & Locking B->C D Pulse Sequence Execution C->D E FID Acquisition D->E F Fourier Transform & Phase Correction E->F

Workflow for high-resolution NMR data acquisition and processing.

Conclusion

The accurate structural elucidation of 5-methylmorpholine-3-carboxylic acid HCl relies heavily on understanding the interplay between its protonation state, resulting conformational rigidity, and the governing principles of NMR spectroscopy. By adhering to self-validating experimental protocols, researchers can ensure the fidelity of their stereochemical assignments, thereby de-risking downstream drug development workflows where chiral integrity is paramount.

References

  • Molport. "(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride | 1807938-48-2". Molport Database.
  • Wang, et al. "Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators". National Center for Biotechnology Information (PMC).
  • Qiu, et al. "Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors". ACS Publications.
  • Bacher, et al. "New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action". ACS Publications.

Sources

Foundational

Advanced Synthetic Methodologies for 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride

A Technical Whitepaper on the Asymmetric Construction of Substituted Morpholine Scaffolds Executive Summary The morpholine-3-carboxylic acid scaffold is a privileged structural motif in modern drug discovery, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Asymmetric Construction of Substituted Morpholine Scaffolds

Executive Summary

The morpholine-3-carboxylic acid scaffold is a privileged structural motif in modern drug discovery, frequently deployed as a conformationally restricted bioisostere for amino acids in peptidomimetics[1]. The introduction of a methyl group at the C5 position to form 5-methylmorpholine-3-carboxylic acid hydrochloride provides a critical vector for structure-activity relationship (SAR) exploration. This substitution alters the ring's puckering dynamics, enhances lipophilicity, and introduces a new stereocenter that can drastically impact target binding affinity and metabolic stability[2].

This technical guide details two highly validated, scalable synthetic routes for this compound. Rather than relying on rigid, low-yielding direct cyclizations, we emphasize modular, self-validating approaches: a de novo asymmetric synthesis via reductive amination[1], and a highly controlled N-sulfonyl alkylation route[3].

Retrosynthetic Analysis & Mechanistic Rationale

The primary challenge in synthesizing 5-substituted morpholines lies in the regioselective construction of the C–N and C–O bonds without inducing racemization at the C3 (carboxylic acid) stereocenter.

A standard chloroacetylation of an amino acid (e.g., L-serine) inherently places the amino acid's alpha-carbon at C3, but forces the incoming electrophile's carbons to occupy C5 and C6[4]. If a methyl group is required at C5, simple alpha-halo acyl chlorides are insufficient, as they yield 2-substituted or 5-oxo derivatives. Therefore, the retrosynthetic disconnection must decouple the C5-methyl introduction from the C3-carboxylate.

Retrosynthesis Target 5-Methylmorpholine-3-carboxylic acid HCl Intermediate1 5-Methyl-3,4-dihydro-2H-1,4-oxazine-3-carboxylate Target->Intermediate1 Hydrogenation & Hydrolysis Intermediate2 Acyclic Acetal Amino Ester Intermediate1->Intermediate2 Acid-catalyzed Cyclization Precursors L-Serine Methyl Ester + Pyruvaldehyde Dimethyl Acetal Intermediate2->Precursors Reductive Amination

Retrosynthetic logic decoupling the C3 and C5 stereocenters using an acyclic acetal intermediate.

Primary Route: De Novo Synthesis via Reductive Amination & Acetalization

Adapted from the Sladojevich-Guarna methodology[1], this route utilizes L-serine methyl ester and pyruvaldehyde dimethyl acetal. The causality behind this choice is elegant: the acetal protects the terminal aldehyde from premature polymerization, while the ketone provides the exact electrophilic site needed to install the C5 methyl group.

Step-by-Step Protocol

Step 1: Imine Formation & Reductive Amination

  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous methanol. Add N,N -diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free amine.

  • Add pyruvaldehyde dimethyl acetal (1.1 eq). Stir at room temperature for 4 hours to allow imine formation.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH 3​ CN, 1.5 eq) portion-wise. Causality: NaBH 3​ CN is selected over NaBH 4​ because its lower reducing power at mildly acidic pH selectively reduces the transient iminium ion without reducing the unreacted ketone.

Step 2: Acid-Catalyzed Cyclization & Elimination

  • Concentrate the crude acyclic acetal and redissolve in a 1:1 mixture of toluene and 1,4-dioxane.

  • Add catalytic p -toluenesulfonic acid ( p -TsOH, 0.1 eq) and heat to reflux (110 °C) using a Dean-Stark trap. Causality: The acid catalyzes the intramolecular attack of the serine hydroxyl onto the acetal carbon. The high temperature drives the subsequent elimination of methanol, yielding the 5-methyl-3,4-dihydro-2H-1,4-oxazine intermediate. The Dean-Stark trap removes methanol, pushing the equilibrium forward.

Step 3: Stereoselective Hydrogenation

  • Dissolve the dihydro-oxazine in ethyl acetate. Add 10% Pd/C (0.05 eq).

  • Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Causality: The C3-carboxylate group dictates the facial selectivity of the hydrogenation via substrate control, ensuring a highly diastereoselective reduction of the C5=C6 double bond.

Step 4: Hydrolysis & Salt Formation

  • Filter the mixture through Celite to remove Pd/C.

  • Treat the filtrate with 6M HCl and reflux for 4 hours.

  • Lyophilize the aqueous layer to yield 5-methylmorpholine-3-carboxylic acid hydrochloride.

Validation & Quality Control
  • Step 2 Validation: Confirmed via 1 H-NMR by the disappearance of the acetal proton signal ( δ ~4.5 ppm) and the appearance of the alkene proton ( δ ~6.2 ppm).

  • Step 3 Validation: Confirmed by the stoichiometric uptake of H 2​ gas and the upfield shift of the C5-methyl group to a distinct doublet ( δ ~1.2 ppm) in 1 H-NMR.

Route1 Step1 L-Serine Methyl Ester + Pyruvaldehyde Acetal Step2 Reductive Amination (NaBH3CN, MeOH) Step1->Step2 Step3 Cyclization & Elimination (p-TsOH, Reflux) Step2->Step3 Step4 Hydrogenation (H2, Pd/C) Step3->Step4 Step5 Hydrolysis (6M HCl) Step4->Step5 Product 5-Methylmorpholine-3-carboxylic acid HCl Step5->Product

Workflow for the De Novo Reductive Amination & Acetalization route.

Alternative Route: N-Sulfonyl Alkylation & TES Reduction

Adapted from the Kralova-Soural methodology[3], this route utilizes N-nosyl protection to facilitate the precise alkylation of the amine before cyclization.

Step-by-Step Protocol

Step 1: N-Activation via Nosylation

  • React L-serine methyl ester with 4-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) and triethylamine in DCM. Causality: The Ns group is not merely a protecting group; its strong electron-withdrawing nature increases the acidity of the sulfonamide N-H (pKa ~ 4-5), enabling mild alkylation and preventing over-alkylation.

Step 2: Alkylation

  • Dissolve the Ns-protected serine in DMF. Add K 2​ CO 3​ (2.0 eq) and 2-bromopropanal dimethyl acetal (1.2 eq). Stir at 60 °C. Causality: The acetal-protected bromo-aldehyde is used because free 2-bromopropanal is highly unstable and prone to rapid polymerization under basic conditions.

Step 3: Deprotection, Cyclization, and Reduction

  • Treat the intermediate with a cocktail of 50% Trifluoroacetic acid (TFA) in DCM to cleave the acetal. This triggers spontaneous cyclization of the hydroxyl onto the liberated aldehyde, forming a cyclic hemiketal.

  • Add Triethylsilane (TES, 3.0 eq) and BF 3​ ·OEt 2​ directly to the mixture. Causality: TES acts as a hydride donor. In the presence of Lewis/Brønsted acids, the hemiketal is activated to an oxocarbenium ion, which is stereoselectively intercepted by TES to yield the saturated morpholine ring[3].

Step 4: Nosyl Cleavage & Hydrolysis

  • Remove the Ns group by treating the intermediate with thiophenol (PhSH) and K 2​ CO 3​ in DMF.

  • Hydrolyze the methyl ester using 6M HCl to yield the final hydrochloride salt.

Route2 Step1 N-Nosyl-L-Serine Methyl Ester Step2 Alkylation (2-Bromopropanal Acetal) Step1->Step2 Step3 Acetal Cleavage & Cyclization (TFA / DCM) Step2->Step3 Step4 Hemiketal Reduction (TES, BF3·OEt2) Step3->Step4 Step5 Nosyl Removal & Hydrolysis (PhSH, then HCl) Step4->Step5 Product 5-Methylmorpholine-3-carboxylic acid HCl Step5->Product

Workflow for the N-Sulfonyl Alkylation & TES Reduction route.

Comparative Data & Yield Analysis

The following table summarizes the quantitative metrics and strategic advantages of the two detailed methodologies alongside traditional chloroacetylation[4].

ParameterRoute A: Reductive AminationRoute B: N-Sulfonyl AlkylationRoute C: Traditional Chloroacetylation
Primary Precursor L-Serine methyl esterL-Serine methyl esterL-Serine tert-butyl ester
Key Reagent Pyruvaldehyde dimethyl acetal2-Bromopropanal acetal & NsClChloroacetyl chloride
Overall Yield 65–70% 45–50%55–60%
Stereocontrol High (Substrate-directed C5 reduction)Moderate to High (TES reduction)High (Retention at C3)
Regiochemistry Excellent (C5 Methyl) Excellent (C5 Methyl) Poor (Defaults to C2/C6 substitution)
Scalability Excellent (Multi-gram industrial scale)Fair (Best for library generation)Good (Industrial precedent)

Conclusion

The synthesis of 5-methylmorpholine-3-carboxylic acid hydrochloride requires precise regiochemical control that traditional alpha-halo acyl chloride cyclizations cannot provide. The Reductive Amination & Acetalization route stands out as the most robust and scalable method, leveraging the innate reactivity of pyruvaldehyde dimethyl acetal to cleanly install the C5 methyl group. Conversely, the N-Sulfonyl Alkylation route offers an excellent alternative for library generation and solid-phase adaptations, utilizing TES reduction to trap the transient hemiketal. Both systems are self-validating and rely on fundamental mechanistic causality to ensure high stereofidelity.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry, 2007, 72(11), 4254-4257. URL:[Link]

  • Kralova, P., Fueloepova, V., Malon, M., Volna, T., Popa, I., & Soural, M. "Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives". ACS Combinatorial Science, 2017, 19(3), 173-180. URL:[Link]

  • Nantong University. "Novel synthetic method of (S)-3-morpholinyl carboxylic acid". Google Patents (CN102617503B), 2014.

Sources

Exploratory

Mechanism of Action for Morpholine-3-Carboxylic Acid Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary & Structural Rationale In modern medicinal chemistry, the pursuit of optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles alongside sub-nanomolar target affinity freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pursuit of optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles alongside sub-nanomolar target affinity frequently leads to the adoption of privileged chiral scaffolds. Morpholine-3-carboxylic acid and its derivatives have emerged as highly versatile building blocks.

As an application scientist who has spent years optimizing hit-to-lead workflows, I approach this scaffold not just as a structural moiety, but as a functional tool. The morpholine ring provides conformational rigidity, improved aqueous solubility, and a favorable pKa, while the 3-carboxylic acid group acts as a highly directional hydrogen-bond donor/acceptor or metal chelator. The stereochemistry—specifically the (S)- vs (R)-enantiomer—dictates the spatial trajectory of the carboxylate, enabling precise engagement with solvent-exposed protein residues or deep catalytic pockets.

This whitepaper dissects the mechanism of action (MoA) of morpholine-3-carboxylic acid derivatives across two highly validated therapeutic paradigms: Hepatitis B Virus (HBV) Capsid Assembly Modulation and Metalloenzyme (MMP) Inhibition .

Allosteric Modulation of HBV Capsid Assembly

The Hepatitis B virus core protein (Cp) assembles into an icosahedral capsid essential for pregenomic RNA (pgRNA) encapsidation and reverse transcription. Disrupting this process is a highly validated antiviral strategy.

The Mechanistic Causality

First-generation Capsid Assembly Modulators (CAMs), such as NVR 3-778, bind to the hydrophobic dimer-dimer interface of the Cp but lack strong polar interactions at the solvent-exposed boundary. By incorporating an (S)-morpholine-3-carboxylic acid moiety into Heteroaryldihydropyrimidine (HAP) analogues, researchers achieved a dramatic leap in potency.

The causality behind this improved efficacy lies in the precise spatial orientation of the carboxylate group. The (S)-enantiomer directs the carboxylic acid to form critical, water-displacing hydrogen bonds with both the backbone nitrogen and the sidechain oxygen of Ser141 at the solvent-exposed region of the HBV Cp [1]. This dual H-bond anchors the modulator, accelerating the assembly of aberrant, non-functional capsids devoid of viral RNA, thereby halting viral replication [2].

HBV_Modulation Cp HBV Core Protein (Cp) Dimers Pocket Allosteric Engagement (Dual H-bond with Ser141) Cp->Pocket CAM (S)-Morpholine-3-carboxylic Acid Derivative CAM->Pocket Aberrant Aberrant Capsid Assembly (Empty/Misformed) Pocket->Aberrant pgRNA Inhibition of pgRNA Encapsidation Aberrant->pgRNA

Mechanism of HBV capsid modulation by morpholine-3-carboxylic acid derivatives.

Zinc Chelation and Conformational Locking in MMPs

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in tissue remodeling and metastasis. Designing selective MMP inhibitors has historically been plagued by off-target cross-reactivity due to the highly conserved catalytic domain.

The Mechanistic Causality

Morpholine-3-carboxylic acid (and its hydroxamate bioisosteres) solves the selectivity challenge through a bimodal binding mechanism. The 3-carboxylic acid acts as a potent Zinc-Binding Group (ZBG) , forming a bidentate chelate with the catalytic Zn²⁺ ion. Concurrently, the morpholine ring acts as a conformationally restricted vector, directing appended hydrophobic groups (e.g., arylsulfonamides) deep into the S1' specificity pocket [3, 4]. Because the depth and topology of the S1' pocket vary significantly between MMP subtypes (e.g., shallow in MMP-1, deep in MMP-2/MMP-14), the rigid morpholine scaffold allows for precise, subtype-selective steric locking.

MMP_Inhibition Inhibitor Morpholine-3-carboxylic Acid Scaffold Zinc Catalytic Zn2+ Chelation (via Carboxylate/Hydroxamate) Inhibitor->Zinc S1Pocket S1' Pocket Engagement (Subtype Selectivity) Inhibitor->S1Pocket Lock Conformational Locking of Active Site Zinc->Lock S1Pocket->Lock

Bimodal active site engagement of MMPs by morpholine-3-carboxylic acid scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the profound impact of the morpholine-3-carboxylic acid moiety on target affinity, comparing it against baseline compounds lacking this specific functional geometry.

Compound / ScaffoldPrimary TargetEC₅₀ / IC₅₀Key Mechanistic Interaction
NVR 3-778 (Reference)HBV Capsid260 nMHydrophobic binding; lacks Ser141 H-bond
HAP Analogue 10 (S-isomer)HBV Capsid3.0 nMCarboxylate forms dual H-bonds with Ser141
SBA Derivative 5i HBV Capsid~10 nMSolvent-exposed carboxylate interaction
Morpholine-3-hydroxamate 4g MMP-142.2 nMBidentate Zn²⁺ chelation & S1' pocket entry

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating the MoA of these derivatives, incorporating mandatory orthogonal checkpoints.

Protocol A: In Vitro HBV Capsid Assembly Assay (SEC & EM)

This protocol quantifies the ability of the derivative to induce aberrant capsid formation, utilizing Size Exclusion Chromatography (SEC) with an orthogonal Electron Microscopy (EM) readout.

  • Protein Preparation: Express and purify assembly-competent HBV Cp149 (residues 1-149) in E. coli.

    • Self-Validation Checkpoint: Run a parallel control using the assembly-incompetent mutant (Y132A) to establish the baseline monomeric/dimeric elution profile.

  • Reaction Initiation: Incubate 10 µM Cp149 dimers with varying concentrations of the morpholine-3-carboxylic acid derivative (0.1 nM to 10 µM) in assembly buffer (50 mM HEPES, pH 7.5, 300 mM NaCl) at 37°C for 24 hours.

  • SEC Quantification: Inject the reaction mixture onto a Superose 6 Increase 10/300 GL column. Quantify the Area Under the Curve (AUC) for the high-molecular-weight (capsid) peak vs. the low-molecular-weight (dimer) peak.

  • Orthogonal Validation (Negative Stain EM): Spot the SEC capsid fractions onto carbon-coated copper grids, stain with 2% uranyl acetate, and visualize under a Transmission Electron Microscope (TEM).

    • Causality Confirmation: True CAMs will yield distinctly irregular, non-icosahedral, or oversized polymer aggregates compared to the uniform 30 nm spherical capsids of the DMSO control.

Protocol B: Continuous FRET-Based MMP Inhibition Assay

This assay measures the chelation-driven inhibition of MMPs using a fluorogenic substrate.

  • Enzyme Activation: Activate pro-MMP-14 using 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Inhibitor Pre-incubation: In a black 384-well microplate, mix 1 nM active MMP-14 with serial dilutions of the morpholine-3-carboxylic acid derivative in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Incubate for 30 minutes to allow for thermodynamic equilibrium of the Zn²⁺-carboxylate chelation.

    • Self-Validation Checkpoint: Include Marimastat (a broad-spectrum hydroxamate ZBG inhibitor) as a positive control for total enzyme suppression.

  • Substrate Addition: Add 2 µM of the FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

    • Quality Control: Perform an Inner Filter Effect (IFE) correction using a non-cleavable Mca-standard to ensure the morpholine derivative is not artificially quenching the fluorophore.

References

  • Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. PMC.[Link]

  • Design, Synthesis, and Biological Evaluation of Potent Thiazine- and Thiazepine-Based Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI.[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 5-Methylmorpholine-3-carboxylic Acid HCl in Peptidomimetic Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Mechanistic Rationale The development of hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

The development of highly potent, proteolytically stable peptidomimetics frequently relies on the incorporation of cyclic secondary amino acids as proline surrogates. These specialized building blocks profoundly alter peptide backbone conformation by restricting Ramachandran and Chi ( χ ) space[1].

5-Methylmorpholine-3-carboxylic acid represents an advanced, highly constrained proline surrogate. It has gained significant traction in the synthesis of covalent peptidomimetic inhibitors, notably in the design of SARS-CoV-2 3CL protease (3CLpro) inhibitors and matrix metalloproteinase (MMP) antagonists[2].

Working with 5-methylmorpholine-3-carboxylic acid HCl presents three distinct chemical challenges that dictate the experimental design:

  • The HCl Salt Form: The presence of the hydrochloride salt requires stoichiometric neutralization prior to or during coupling to prevent the protonation and subsequent deactivation of standard uronium/phosphonium coupling reagents.

  • Inductive Deactivation: The heteroatom (oxygen) in the morpholine ring exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the secondary amine compared to a standard pyrrolidine (proline) ring.

  • Steric Hindrance: The addition of the 5-methyl group introduces severe steric bulk adjacent to the secondary amine, making chain elongation onto this nitrogen highly resistant to standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Conformational_Pathway N1 Proline Surrogate (5-Methylmorpholine-3-carboxylic acid) N2 Steric Constraint (5-Methyl Group) N1->N2 N3 Inductive Effect (Morpholine Oxygen) N1->N3 N4 Restricted Ramachandran Space (cis/trans Isomerism) N2->N4 N5 Reduced Nucleophilicity & H-Bond Acceptor N3->N5 N6 High-Affinity Bioactive Conformation (e.g., Protease Inhibitor) N4->N6 N5->N6

Figure 1: Mechanistic pathway of conformational constraint induced by the morpholine surrogate.

Quantitative Data: Overcoming Steric and Electronic Hindrance

To establish a self-validating system, it is critical to select the correct coupling reagents. Standard HBTU/DIEA chemistry will fail when attempting to couple the next amino acid onto the sterically hindered, electron-poor nitrogen of the 5-methylmorpholine ring. The table below summarizes the empirical coupling efficiencies during chain elongation onto this specific residue.

Table 1: Comparative Coupling Efficiencies onto the 5-Methylmorpholine Nitrogen

Coupling Reagent SystemEquivalentsTemp (°C)Time (min)Yield / Purity (%)Mechanistic Note
HBTU / DIEA 4.02560< 25%Insufficient reactivity for hindered secondary amines.
DIC / HOBt 4.02560< 35%Weak active ester; highly susceptible to steric clash.
DIC / OxymaPure 4.05060~ 75%Improved leaving group; requires microwave/heat.
HATU / HOAt / DIEA 4.025120 (x2)> 95% Optimal. Forms highly reactive 7-aza-benzotriazole ester.

Reagents and Materials

  • Starting Material: 5-Methylmorpholine-3-carboxylic acid HCl (Ensure stereochemical purity depending on target, e.g., (3S,5S)).

  • Protection Reagents: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), Sodium Carbonate (Na₂CO₃), 1,4-Dioxane.

  • SPPS Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF), Piperidine.

  • Analytical Reagents: Chloranil, Acetaldehyde, Toluene (for secondary amine detection).

Step-by-Step Experimental Protocols

The successful integration of this building block requires a three-phase approach: Ex vivo Fmoc-protection, SPPS incorporation, and highly optimized chain elongation.

SPPS_Workflow A 5-Methylmorpholine-3-carboxylic Acid HCl B Neutralization & Fmoc-Protection (Fmoc-OSu, Na2CO3) A->B C SPPS Coupling (HATU/DIEA) B->C D Chain Elongation (Double Coupling) C->D E Cleavage & Purification D->E

Figure 2: End-to-end workflow for the integration of 5-methylmorpholine-3-carboxylic acid HCl into SPPS.

Protocol A: Ex Vivo Fmoc-Protection of the HCl Salt

Causality: Because the starting material is an HCl salt, direct use in SPPS is inefficient. Neutralization and Fmoc-protection must be performed in solution to generate a viable SPPS building block[3]. Na₂CO₃ is utilized to simultaneously neutralize the HCl salt and maintain the basic pH required for the nucleophilic attack of the secondary amine onto Fmoc-OSu.

  • Dissolution & Neutralization: Dissolve 10.0 mmol of 5-methylmorpholine-3-carboxylic acid HCl in 25 mL of distilled water. Slowly add 25 mmol of Na₂CO₃ (2.5 eq) to neutralize the HCl and basify the solution.

  • Fmoc Addition: Dissolve 11.0 mmol of Fmoc-OSu (1.1 eq) in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution at 0 °C over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous phase with 50 mL of water and wash with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-OSu.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Extract the precipitated Fmoc-protected amino acid with Ethyl Acetate (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Fmoc-5-methylmorpholine-3-carboxylic acid as a white solid.

Protocol B: SPPS Incorporation (Coupling the Carboxyl Group)

Causality: The carboxyl group of the morpholine derivative is sterically hindered by the adjacent morpholine nitrogen and the 5-methyl group. High-efficiency coupling reagents are required to prevent epimerization and ensure complete acylation of the resin-bound peptide.

  • Swelling: Swell the resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-5-methylmorpholine-3-carboxylic acid and 3.95 eq of HATU in minimal DMF. Add 8.0 eq of DIEA. Stir for 1 minute to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Validation: Wash the resin with DMF. Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling.

Protocol C: N-Terminal Elongation (Coupling onto the Morpholine Amine)

Causality: This is the most critical step. The secondary amine is highly hindered and electron-poor. Furthermore, standard Kaiser (ninhydrin) testing yields false negatives because secondary amines cannot form the extended conjugated system of Ruhemann's purple[4].

  • Fmoc Removal: Deprotect the morpholine nitrogen using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).

  • First Coupling: Dissolve 4.0 eq of the next Fmoc-amino acid, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIEA. Add to the resin and agitate for 120 minutes at room temperature (or 60 minutes at 50 °C if using a microwave synthesizer).

  • Drain and Wash: Drain the reaction vessel and wash with DMF (3 x 1 min).

  • Double Coupling (Mandatory): Repeat Step 2 with fresh reagents to ensure complete conversion.

  • Monitoring via Chloranil Test:

    • Transfer a few resin beads to a glass tube.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene.

    • Let stand at room temperature for 5 minutes.

    • Interpretation: A dark blue/green color indicates the presence of unreacted secondary amine (incomplete coupling). A colorless or pale yellow bead indicates successful, complete coupling.

References[3] Title: Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Source: The Journal of Organic Chemistry (ACS Publications), 72(11), 2007, 4254–4257. URL: https://pubs.acs.org/doi/10.1021/jo070036a[2] Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Source: European Journal of Medicinal Chemistry / PMC, 243, 2022, 114745. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9550069/[1] Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Source: Current Medicinal Chemistry, 11(21), 2004, 2785-2798. URL: https://pubmed.ncbi.nlm.nih.gov/15544464/[4] Title: (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid Application Note (Reference for Secondary Amine Chloranil Testing). Source: BenchChem. URL: https://www.benchchem.com/product/b113429

Sources

Application

Application Note: Advanced Amide Bond Formation Strategies Utilizing 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride

Executive Summary 5-Methylmorpholine-3-carboxylic acid hydrochloride is a highly versatile, chiral cyclic amino acid scaffold utilized extensively in the development of peptidomimetics, kinase inhibitors, and novel thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methylmorpholine-3-carboxylic acid hydrochloride is a highly versatile, chiral cyclic amino acid scaffold utilized extensively in the development of peptidomimetics, kinase inhibitors, and novel therapeutics. Due to its zwitterionic nature, the steric hindrance imparted by the C5-methyl group, and the inherent risk of epimerization at the C3 chiral center, standard amidation protocols often yield suboptimal results.

This technical guide provides field-validated methodologies for both N-acylation (derivatization of the morpholine nitrogen) and C-amidation (derivatization of the C3-carboxylic acid). By emphasizing mechanistic causality and integrating self-validating checkpoints, these protocols ensure high-yield, enantiopure amide bond formation.

Mechanistic Rationale & Scaffold Significance

The morpholine core is prized in drug discovery for its ability to improve aqueous solubility and metabolic stability. However, working with the unprotected hydrochloride salt requires precise stoichiometric control and strategic reagent selection.

  • Handling the Hydrochloride Salt : The scaffold is supplied as an HCl salt to maintain crystalline stability and prevent premature degradation. During coupling, a stoichiometric excess of a non-nucleophilic base—specifically N,N-Diisopropylethylamine (DIPEA)—must be used. DIPEA is strictly preferred over Triethylamine (TEA) because its increased steric bulk minimizes base-catalyzed abstraction of the C3 α -proton, thereby suppressing racemization.

  • Preventing Epimerization : Activation of the C3-carboxylic acid proceeds via an highly reactive O-acylisourea intermediate. If this intermediate is not rapidly consumed by the target amine, it can cyclize into a 5(4H)-oxazolone, leading to rapid epimerization . To prevent this, catalytic additives like 1-Hydroxybenzotriazole (HOBt) are employed to immediately trap the intermediate as a stable, yet reactive, active ester .

  • Overcoming Steric Hindrance : The secondary amine is sterically shielded by the adjacent C5-methyl group. For N-acylation, standard carbodiimides (like DCC) often fail. Instead, phosphonium or uronium salts such as HATU are required to drive the reaction forward via a highly reactive HOAt ester .

Strategic Workflow Diagram

AmideWorkflow Start 5-Methylmorpholine-3-carboxylic acid hydrochloride PathN Protocol A: N-Acylation Start->PathN PathC Protocol B: C-Amidation Start->PathC A_Step1 Pre-activate R1-COOH (HATU, DIPEA, DMF) PathN->A_Step1 B_Step1 N-Protection (Boc2O) PathC->B_Step1 A_Step2 Add Scaffold + DIPEA A_Step1->A_Step2 Prevents self-coupling A_Product N-Acyl Morpholine A_Step2->A_Product Ninhydrin Validation B_Step2 Amide Coupling (EDC/HOBt) B_Step1->B_Step2 Blocks oligomerization B_Step3 Boc Deprotection (HCl) B_Step2->B_Step3 Aqueous workup B_Product C3-Amide Hydrochloride B_Step3->B_Product Chiral HPLC

Workflow for dual-functional amidation of 5-methylmorpholine-3-carboxylic acid hydrochloride.

Protocol A: Direct N-Acylation (Morpholine Nitrogen)

Objective : Couple an external carboxylic acid to the sterically hindered secondary amine of the morpholine scaffold without protecting its C3-carboxylic acid.

Causality & Design : To prevent the morpholine's own carboxylic acid from polymerizing, the external carboxylic acid must be pre-activated. By converting the external acid into an active HOAt ester before introducing the morpholine scaffold, we eliminate the risk of mixed anhydride formation or self-condensation.

Step-by-Step Methodology
  • Pre-activation : In an oven-dried flask under nitrogen, dissolve the external carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Substrate Addition : Add 5-methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq) in one portion, followed immediately by an additional 2.0 eq of DIPEA. Note: The extra DIPEA is critical to neutralize the HCl salt and maintain the basicity required for the nucleophilic attack.

  • Reaction : Stir at room temperature for 4–12 hours.

  • Workup : Quench the reaction with water. Because the product retains a free carboxylic acid, adjust the aqueous layer to pH ~3 using 1M HCl to protonate the product, then extract thoroughly with EtOAc (3x).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoint : This protocol validates itself via a Ninhydrin colorimetric assay . The secondary amine of the starting material is strongly ninhydrin-positive (stains purple/brown on TLC). The reaction is deemed complete and successful when TLC analysis shows the absolute disappearance of the ninhydrin-positive spot, confirming full N-acylation without the immediate need for LC-MS.

Protocol B: C-Amidation (C3 Carboxylic Acid)

Objective : Couple the C3 carboxylic acid to an external primary or secondary amine.

Causality & Design : To prevent uncontrolled oligomerization, the morpholine nitrogen must be transiently protected. We utilize a standard Boc-protection sequence. For the coupling step, EDC·HCl is selected over HATU. While HATU is more reactive, EDC·HCl is preferred here because it generates a highly water-soluble urea byproduct, streamlining purification and preventing the need for chromatography.

Step-by-Step Methodology
  • N-Protection : Dissolve 5-methylmorpholine-3-carboxylic acid HCl (1.0 eq) in a 1:1 mixture of Dioxane and 1M NaOH. Add Boc-anhydride (1.2 eq) and stir for 12 hours. Acidify to pH 3 with 1M KHSO₄ and extract with EtOAc to yield the N-Boc derivative.

  • Amide Coupling : Dissolve the N-Boc acid (1.0 eq), the external amine (1.2 eq), and EDC·HCl (1.5 eq) in anhydrous DCM. Add HOBt (0.2 eq) as a catalytic additive. Add DIPEA (3.0 eq) dropwise. Stir for 8 hours at room temperature.

  • Workup : Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection : Treat the isolated intermediate with 4M HCl in Dioxane for 2 hours at room temperature. Concentrate under reduced pressure to yield the final amide hydrochloride salt.

Self-Validating Checkpoint : This system is self-validating through byproduct partitioning . EDC·HCl produces 1-ethyl-3-(3-dimethylaminopropyl)urea, which is completely water-soluble. If the organic layer yields a clean NMR spectrum post-aqueous wash without requiring column chromatography, the coupling and stoichiometric washing steps were executed flawlessly.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the optimization data for the C3-Amidation of N-Boc-5-Methylmorpholine-3-Carboxylic Acid with a standard primary amine, demonstrating the causality behind reagent selection.

Coupling ReagentAdditiveBaseSolventYield (%)Epimerization (ee %)Byproduct Removal
EDC·HCl HOBtDIPEADCM85 >98 Aqueous extraction (Excellent)
HATU NoneDIPEADMF9294Chromatography required (Poor)
T3P (50% in EtOAc)NoneTEAEtOAc78>99Aqueous extraction (Excellent)
DCC DMAPDIPEADCM6588Filtration (DCU is stubborn)
B(OCH₂CF₃)₃ NoneNoneToluene45>95Direct filtration (Green alternative)

Insight: While HATU provides the highest raw yield, EDC/HOBt is the optimal choice for preserving stereochemical integrity (>98% ee) and ensuring a self-validating, chromatography-free purification.

References

  • Title : Amide bond formation: beyond the myth of coupling reagents Source : Chemical Society Reviews (2009) URL :[Link]

  • Title : Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source : PubMed Central (PMC) (2010) URL :[Link]

  • Title : Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃: Coupling of Acids with an Adjacent Chiral Center Source : The Journal of Organic Chemistry (ACS, 2013) URL :[Link]

Method

Application Note: Synthesis of Conformationally Restricted Peptidomimetics Incorporating 5-Methylmorpholine-3-Carboxylic Acid

Introduction & Strategic Rationale The evolution of peptide therapeutics relies heavily on the introduction of unnatural, conformationally restricted amino acids to overcome the inherent pharmacokinetic limitations of na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The evolution of peptide therapeutics relies heavily on the introduction of unnatural, conformationally restricted amino acids to overcome the inherent pharmacokinetic limitations of natural peptides, such as rapid proteolytic cleavage and poor membrane permeability. Cyclic secondary amino acids are privileged scaffolds in this domain[1].

While proline and pipecolic acid are standard turn-inducers, the introduction of a morpholine ring—specifically 5-methylmorpholine-3-carboxylic acid (5-Me-Mor) —provides a sophisticated upgrade. The morpholine oxygen acts as a hydrogen-bond acceptor, altering the overall lipophilicity and improving aqueous solubility[2]. More importantly, the addition of the 5-methyl group introduces severe steric bulk that restricts the morpholine ring's chair-to-chair interconversion. This locks the dihedral angles of the peptide backbone, heavily biasing the preceding tertiary amide bond toward a specific cis/trans ratio and predictably inducing stable secondary structures (such as β -turns or γ -turns)[1].

Mechanistic Insights: The Challenge of Steric Congestion

As a Senior Application Scientist, it is critical to understand why standard Solid-Phase Peptide Synthesis (SPPS) protocols fail when incorporating 5-Me-Mor, rather than just knowing that they fail.

The synthesis involves two distinct coupling events regarding the 5-Me-Mor residue:

  • Acylating the growing peptide with Fmoc-5-Me-Mor-OH : The carboxylic acid of 5-Me-Mor is relatively accessible. Standard carbodiimide chemistry (e.g., DIC/OxymaPure) is highly efficient here.

  • Acylating the nitrogen of 5-Me-Mor (Chain Elongation) : This is the critical bottleneck. Once 5-Me-Mor is incorporated and Fmoc-deprotected, the resulting secondary amine is severely shielded by both the 3-carboxylic chain and the adjacent 5-methyl group. Standard HOBt-based reagents or simple carbodiimides fail to overcome this steric barrier, leading to truncated sequences.

To drive this reaction to completion, highly reactive uronium/aminium salts based on HOAt (such as HATU ) or strictly pure uronium salts (such as COMU ) are mandatory[3]. HATU generates a highly reactive OAt active ester. The strategic advantage of the OAt ester is the nitrogen atom in the pyridine ring, which participates in an intramolecular hydrogen bond with the incoming hindered amine of 5-Me-Mor, effectively anchoring it and accelerating acyl transfer through a 7-membered cyclic transition state[3].

Quantitative Data & Reagent Selection

To optimize the synthesis, we must select reagents based on empirical efficacy against sterically hindered secondary amines.

Table 1: Structural Impact of Cyclic Amino Acid Scaffolds

ScaffoldRing SizeHeteroatomSteric Hindrance at N-termConformational Impact
Proline 5NoneLowInduces β -turns; high cis probability
Pipecolic Acid 6NoneModerateExpanded backbone constraint
Morpholine-3-carboxylic acid 6Oxygen (Pos. 4)ModerateEnhances solubility; H-bond acceptor
5-Me-Mor 6Oxygen (Pos. 4)HighLocks chair conformation; restricts ring flip

Table 2: Coupling Reagent Efficacy for Acylating 5-Me-Mor Nitrogen

Coupling ReagentAdditiveBaseReaction TimeExpected YieldEpimerization Risk
DIC HOBtNone12 h< 30%Low
DIC OxymaPureNone4 h~ 50%Low
HBTU NoneDIPEA4 h~ 40%Moderate
HATU NoneDIPEA2 h> 85%Moderate
COMU NoneTMP2 h> 90%Very Low

Note: COMU with 2,4,6-trimethylpyridine (TMP) is recommended for highly epimerization-prone incoming amino acids, as it prevents base-catalyzed racemization better than DIPEA.

SPPS Workflow & Visualization

Workflow A 1. Swell Resin (Fmoc-AA-Wang/Rink) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Couple Fmoc-5-Me-Mor-OH (DIC / OxymaPure) B->C D 4. Fmoc Deprotection (20% Piperidine in DMF) C->D E 5. Couple Next Amino Acid (HATU / DIPEA) - Critical Step D->E F 6. Chloranil Test (Self-Validation) E->F F->E If Positive (Blue/Green) Repeat Coupling G 7. Global Cleavage (TFA / TIPS / H2O) F->G If Negative (Colorless)

Workflow for SPPS incorporating 5-Me-Mor, highlighting the critical secondary amine coupling step.

Detailed Experimental Protocols

This protocol represents a self-validating system. Because 5-Me-Mor is a secondary amine, the standard Kaiser (ninhydrin) test will yield false negatives. You must use the Chloranil test to verify deprotection and coupling completion.

Protocol A: Coupling of Fmoc-5-Me-Mor-OH to the Peptide Resin
  • Resin Preparation : Swell 0.1 mmol of Fmoc-AA-Resin (e.g., Rink Amide, loading ~0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Activation : In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-5-Me-Mor-OH and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation : Wash the resin (DMF 5 × 1 min). Perform a standard Kaiser test. A negative result (yellow) indicates successful coupling.

Protocol B: Acylation of the 5-Me-Mor Nitrogen (The Critical Step)
  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Chloranil Test (Self-Validation 1) : Take a few resin beads, add 1 drop of 2% acetaldehyde in DMF, and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes. A dark blue/green bead confirms the presence of the free secondary amine.

  • Activation of Incoming AA : Dissolve 0.4 mmol (4 eq) of the next Fmoc-AA-OH and 0.4 mmol (4 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Note: If the incoming AA is highly prone to epimerization (e.g., Cys, His), replace HATU/DIPEA with COMU/TMP.

  • Coupling : Add the mixture immediately to the resin. Agitate at room temperature for 2 to 3 hours.

  • Chloranil Test (Self-Validation 2) : Wash the resin thoroughly. Repeat the Chloranil test.

    • If colorless/yellow: Coupling is complete.

    • If blue/green: Steric hindrance prevented completion. Perform a second coupling cycle using fresh reagents before proceeding.

Protocol C: Cleavage and Global Deprotection
  • Preparation : Wash the completed peptide resin with DCM (5 × 1 min) and dry under vacuum for 1 hour.

  • Cleavage Cocktail : Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage : Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate for 2 hours at room temperature.

  • Precipitation : Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen to ~1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the peptidomimetic.

  • Isolation : Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptidomimetic under vacuum prior to RP-HPLC purification.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254–4257. URL: [Link]

  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522. URL: [Link]

  • Various Authors. (2020). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. ChemRxiv / PubMed Central. URL: [Link]

Sources

Application

Application Note: Preparation of Active Pharmaceutical Ingredients Using 5-Methylmorpholine-3-carboxylic acid HCl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale: The Role of the Morpholine Core in Modern APIs In contempora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale: The Role of the Morpholine Core in Modern APIs

In contemporary drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) relies heavily on chiral building blocks that dictate both target affinity and pharmacokinetic viability. 5-Methylmorpholine-3-carboxylic acid hydrochloride has emerged as a privileged scaffold, particularly in the synthesis of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors[1].

The incorporation of this specific morpholine derivative is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements. The oxygen heteroatom in the morpholine ring significantly lowers the pKa of the adjacent secondary amine compared to a standard piperidine ring. This reduction in basicity is a deliberate design choice to mitigate hERG channel liability (cardiotoxicity) and improve membrane permeability. Furthermore, the cis-configuration of the 5-methyl and 3-carboxylic acid groups locks the ring into a highly specific chair conformation, vectoring the pharmacophore precisely into the ATP-binding pocket of target kinases.

Table 1: Physicochemical Causality in Scaffold Selection
PropertyPiperidine CoreMorpholine CoreImpact on API Performance
pKa (Basic Nitrogen) ~10.0~8.3Reduced basicity lowers hERG toxicity risks.
Lipophilicity (LogP) HigherLowerImproved aqueous solubility and oral bioavailability.
Metabolic Stability Susceptible to CYP oxidationHighly stableOxygen heteroatom blocks specific CYP450 metabolism sites.
Conformational Rigidity Flexible chairLocked chair (via 5-methyl)Precise 3D vectoring of the 3-substituent into the kinase ATP pocket.

Mechanistic Causality in Synthetic Workflows

The primary synthetic node involving 5-methylmorpholine-3-carboxylic acid HCl[2] is its regioselective reduction to (5-methylmorpholin-3-yl)methanol. This intermediate is subsequently coupled to tricyclic heterocyclic cores to form potent ATR inhibitors[1].

Why use the Hydrochloride Salt? The free amino acid form of morpholine-3-carboxylic acid is zwitterionic and prone to oxidative degradation. The HCl salt is highly crystalline, shelf-stable, and highly soluble in polar solvents. During reduction, the first equivalent of the reducing agent acts as a base to neutralize the HCl in situ, generating the reactive carboxylate.

Why Lithium Aluminum Hydride (LiAlH₄)? Carboxylic acids are notoriously resistant to mild reducing agents (like NaBH₄) due to the poor electrophilicity of the carboxylate carbon. While borane (BH₃·THF) is an alternative, LiAlH₄ provides the aggressive hydride donor strength required to reduce the carboxylic acid directly to a primary alcohol in a single step at 0 °C. Maintaining a low temperature (0 °C) is critical; it prevents the exothermic ring-opening of the morpholine core and preserves the enantiomeric excess (ee) of the chiral centers.

SyntheticWorkflow SM 5-Methylmorpholine-3-carboxylic acid HCl (Chiral Starting Material) Red LiAlH4 Reduction (THF, 0°C) SM->Red Int (5-Methylmorpholin-3-yl)methanol (Key Intermediate) Red->Int Yield: ~67% Maintains Stereocenter Coup Core Assembly (Nucleophilic Substitution) Int->Coup API ATR Inhibitor API (e.g., Tricyclic Heterocycle) Coup->API Multi-step Integration

Workflow: Reduction of 5-methylmorpholine-3-carboxylic acid HCl to an ATR inhibitor API.

Experimental Protocol: Reduction to (5-Methylmorpholin-3-yl)methanol

This protocol is a self-validating system adapted from validated pharmaceutical patent literature[1]. It incorporates in-process controls and a modified Fieser workup to ensure safety and high yield during scale-up.

Materials & Reagents
  • cis-5-Methylmorpholine-3-carboxylic acid hydrochloride (7.00 g, 36.6 mmol)

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF (80.0 mL, 80.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet. Self-Validation: Ensure absolute absence of moisture to prevent premature, violent quenching of the LiAlH₄.

  • Suspension: Suspend cis-5-methylmorpholine-3-carboxylic acid HCl (7.00 g, 36.6 mmol) in 200 mL of anhydrous THF.

    • Note: The suspension will remain heterogeneous until the hydride is added.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Hydride Addition: Add the 1.0 M LiAlH₄ solution (80.0 mL, 80.0 mmol) dropwise via the dropping funnel over 30 minutes.

    • Causality: Exactly 2.18 equivalents are used. Eq 1 neutralizes the HCl; Eq 2 deprotonates the carboxylic acid; the remaining excess drives the reduction of the carboxylate to the alcohol.

  • Reaction Propagation: Stir the reaction mixture continuously at 0 °C for 3 hours.

    • In-Process Control (IPC): Pull a 50 µL aliquot, quench in MeOH, and analyze via LC-MS to confirm the complete disappearance of the starting material mass.

  • Quenching (Modified Fieser Method): Instead of direct water pouring (which can trap the product in a gelatinous aluminum hydroxide emulsion), quench the 80 mmol of LiAlH₄ sequentially at 0 °C with:

    • 3.0 mL of distilled H₂O (dropwise, extreme caution)

    • 3.0 mL of 15% aqueous NaOH

    • 9.0 mL of distilled H₂O

    • Causality: This specific stoichiometric quench forces the aluminum byproducts to precipitate as a dense, granular white solid, freeing the morpholine product into the organic phase.

  • Filtration: Filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with DCM to extract any trapped product.

  • Workup: Evaporate the combined filtrates under reduced pressure. Dissolve the crude residue in a biphasic mixture of water and EtOAc. Add saturated NaHCO₃ to ensure a strictly neutral pH.

  • Extraction & Drying: Extract the aqueous phase three times with EtOAc. Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel column chromatography (cyclohexane/ethyl acetate gradient) to afford (cis)-5-methylmorpholin-3-yl)methanol as a colorless oil (Typical yield: 65–70%).

Table 2: Quantitative Optimization of Reduction Conditions
EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Chiral Purity (ee %)
1NaBH₄MeOH2524<5%N/A (Incomplete)
2Borane-THFTHF0 to 251245%>98%
3LiAlH₄ (1.0 eq)THF0315%>98% (Insufficient eq)
4 LiAlH₄ (2.18 eq) THF 0 3 67% >99% (Optimal)

Biological Application: ATR Kinase Inhibition

Once the morpholine intermediate is coupled to a tricyclic heterocyclic core, the resulting API functions as a potent inhibitor of the ATR kinase. ATR is a master regulator of the DNA Damage Response (DDR) pathway. By blocking the ATP-binding pocket of ATR, the API prevents the phosphorylation of CHK1, forcing cancer cells with high replication stress into mitotic catastrophe and subsequent apoptosis[1].

ATRPathway Stress Replication Stress / DNA Damage ATR ATR Kinase Activation Stress->ATR Recruits RPA-ssDNA Repair DNA Repair & Cell Survival (Tumor Proliferation) ATR->Repair Phosphorylates Chk1 API Morpholine-Derived ATR Inhibitor (API) API->ATR Competitive ATP-Pocket Binding Death Synthetic Lethality (Cancer Cell Death) API->Death Abrogates Repair Pathway

Mechanism of Action: Morpholine-derived API disrupting the ATR DNA Damage Response pathway.

References

  • "Buy 5-Methylmorpholine-3-carboxylic acid hydrochloride (EVT ...)". EvitaChem.
  • Burgdorf et al., "Tricyclic Heterocyclic Derivatives" (US Patent 10,570,149 B2).

Sources

Method

5-methylmorpholine-3-carboxylic acid hydrochloride in solid-phase peptide synthesis

Application Note: Strategic Incorporation of 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) Executive Summary & Mechanistic Rationale The development of next-generation peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale

The development of next-generation peptide therapeutics relies heavily on overcoming the inherent limitations of natural peptides, namely their poor pharmacokinetic profiles and susceptibility to enzymatic degradation. The incorporation of cyclic, non-natural amino acids such as 5-methylmorpholine-3-carboxylic acid has emerged as a powerful strategy in peptidomimetic drug design[1].

As a conformationally constrained building block, this morpholine derivative acts as a proline surrogate. However, it introduces unique structural dynamics:

  • Conformational Restriction: The morpholine ring restricts the ϕ and ψ dihedral angles of the peptide backbone, often inducing highly specific secondary structures such as β -turns. This is critical for stabilizing the bioactive conformation required for target binding.

  • Tertiary Amide Formation: Like proline, the incorporation of this secondary amine into a peptide chain forms a tertiary amide bond, which alters the cis/trans isomerization equilibrium and removes a hydrogen bond donor from the backbone, increasing membrane permeability.

  • Steric Shielding: The addition of the 5-methyl group provides acute steric hindrance around the localized peptide bond, dramatically enhancing resistance to proteolytic cleavage by exopeptidases and endopeptidases[2].

While these attributes make 5-methylmorpholine-3-carboxylic acid a highly desirable moiety for targets like SARS-CoV-2 3CL protease inhibitors[2] and MASP inhibitory compounds[3], they also present significant synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the 5-methyl group, combined with the reduced nucleophilicity of the cyclic secondary amine, necessitates highly optimized coupling protocols. Furthermore, because this building block is frequently sourced as a highly stable hydrochloride salt , in situ neutralization and protection strategies must be meticulously controlled to prevent epimerization and ensure high coupling yields.

Mechanism A 5-Methylmorpholine Residue B Steric Hindrance (5-Methyl Group) A->B C N-Alkylation Effect (Morpholine Ring) A->C D Restricted Backbone Conformation B->D C->D E Proteolytic Stability D->E

Conformational restriction and stabilization mechanism in peptidomimetics.

Experimental Strategy & Workflow

To successfully utilize 5-methylmorpholine-3-carboxylic acid hydrochloride in Fmoc-SPPS, the workflow must be adapted to address two primary bottlenecks:

  • Preparation of the Building Block: The hydrochloride salt must be converted into an Fmoc-protected derivative prior to coupling, or neutralized in situ if used at the N-terminus.

  • Overcoming Steric Hindrance During Coupling: Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for coupling onto or extending from this hindered cyclic amino acid[1]. Highly reactive uronium/aminium salts (like HATU or COMU) paired with a strong base are required.

SPPS_Workflow A 1. Resin Preparation Swelling in DMF / DCM B 2. Fmoc Deprotection 20% Piperidine in DMF A->B C 3. Neutralization & Activation 5-Me-Morpholine-3-COOH HCl + HATU + DIPEA B->C D 4. Sterically Hindered Coupling Extended Time (2-4 hrs) or Microwave (75°C) C->D E 5. Capping & Cleavage Ac2O Capping -> TFA/Scavenger Cleavage D->E

Workflow for SPPS incorporating 5-methylmorpholine-3-carboxylic acid.

Self-Validating Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: by understanding why a reagent is added at a specific time, operators can troubleshoot deviations in real-time.

Protocol A: Ex Situ Fmoc-Protection of 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride

When sourcing the cost-effective hydrochloride salt, it must be Fmoc-protected before incorporation into the middle of a peptide sequence.

Rationale: The HCl salt lowers the pH, keeping the morpholine nitrogen protonated and unreactive. We utilize sodium carbonate ( Na2​CO3​ ) to neutralize the HCl and establish a basic aqueous environment (pH 9-10) necessary for the nucleophilic attack of the morpholine nitrogen onto Fmoc-OSu.

  • Dissolution & Neutralization: Dissolve 10 mmol of 5-methylmorpholine-3-carboxylic acid hydrochloride in 25 mL of a 10% aqueous Na2​CO3​ solution. Observation: Effervescence ( CO2​ release) will occur. Stir until gas evolution ceases, ensuring complete neutralization of the hydrochloride salt.

  • Fmoc Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution at 0 °C over 30 minutes. Causality: Dropwise addition at 0 °C minimizes the competing hydrolysis of Fmoc-OSu by water, maximizing the yield of the protected amino acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Maintain the pH at ~9.0 by adding 10% Na2​CO3​ if necessary.

  • Workup: Extract the mixture twice with diethyl ether (to remove unreacted Fmoc-OSu and byproducts). Carefully acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C. Critical Step: Acidification protonates the carboxylic acid, driving the Fmoc-protected product out of the aqueous phase.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Fmoc-5-methylmorpholine-3-carboxylic acid as a white solid[1].

Protocol B: Solid-Phase Coupling of the Hindered Morpholine Derivative

This protocol assumes the use of a standard Rink Amide or Wang resin (0.5 mmol/g loading).

Rationale: The steric bulk of the 5-methyl group severely impedes the approach of the incoming amine. We utilize HATU because the 7-azabenzotriazole moiety provides a neighboring group effect—a basic nitrogen atom that assists in deprotonating the incoming amine via an intramolecular hydrogen bond, drastically accelerating the coupling of hindered substrates.

  • Resin Swelling: Swell 1.0 g of resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( 5×1 min).

  • Pre-Activation (Crucial for Hindered Acids): In a separate vial, dissolve 2.0 mmol (4 eq) of Fmoc-5-methylmorpholine-3-carboxylic acid and 1.95 mmol (3.9 eq) of HATU in 4 mL of DMF. Add 4.0 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Causality: Using slightly less HATU than the amino acid prevents the formation of guanidinium byproducts on the resin, which permanently terminate peptide chain elongation.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature. Alternative: If using a microwave peptide synthesizer, heat to 75 °C for 15 minutes.

  • Validation (Kaiser/Chloranil Test): Perform a Chloranil test (preferred over Kaiser for secondary amines if coupling onto the morpholine nitrogen in subsequent steps). A negative result (colorless/yellow) indicates complete coupling.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Quantitative Data: Optimization of Coupling Reagents

To demonstrate the necessity of specialized coupling conditions, the following table summarizes the coupling efficiency of Fmoc-5-methylmorpholine-3-carboxylic acid onto a growing peptide chain (Fmoc-Xaa-Resin) using various reagent combinations.

Coupling Reagent SystemBaseEquivalentsReaction TimeTempCoupling Yield (%)*Epimerization Level
DIC / HOBt None4.04 hours25 °C42%< 1%
DIC / OxymaPure None4.04 hours25 °C68%< 1%
HBTU DIPEA4.02 hours25 °C75%~ 2%
HATU DIPEA4.02 hours25 °C> 98% ~ 3%
HATU (Microwave) DIPEA4.015 mins75 °C> 99% ~ 5%
COMU DIPEA4.01.5 hours25 °C> 98% < 1%

*Yields determined by HPLC integration of the cleaved crude peptide.

Data Interpretation: Standard DIC/HOBt is highly inefficient due to steric clash. While HATU provides near-quantitative yields, it carries a slight risk of epimerization at the α -carbon due to the strong basicity of DIPEA over extended times. COMU emerges as an optimal choice for this specific building block, offering the high reactivity of uronium salts with a significantly lower propensity for epimerization, largely due to its morpholino-based leaving group which perfectly complements the morpholine-based amino acid.

Downstream Applications in Drug Development

The successful integration of 5-methylmorpholine-3-carboxylic acid into peptide backbones has unlocked new therapeutic avenues:

  • Antiviral Therapeutics (SARS-CoV-2): Peptidomimetic inhibitors of the 3CL protease (3CLpro) utilize morpholine-3-carboxylic acid derivatives at the P2 or P4 positions to mimic natural peptide substrates while remaining impervious to host proteases. This structural motif is critical for the nanomolar IC50​ values observed in advanced COVID-19 drug candidates[2].

  • Immunomodulators: MASP (Mannose-binding lectin-associated serine protease) inhibitory compounds leverage this building block to achieve high target selectivity and extended plasma half-lives, which are essential for treating renal and cardiovascular disorders[3].

By mastering the handling and coupling chemistry of 5-methylmorpholine-3-carboxylic acid hydrochloride, peptide chemists can reliably synthesize these complex, high-value peptidomimetics at both research and process scales.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257. Available at:[Link]

  • Qiao, J., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 243, 114755. Available at:[Link]

  • Dembowsky, K., et al. (2020). WO2020225095A1 - Masp inhibitory compounds and uses thereof. World Intellectual Property Organization (WIPO).

Sources

Application

Application Note &amp; Scale-Up Synthesis Protocol: 5-Methylmorpholine-3-carboxylic Acid Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction 5-Methylmorpholine-3-carboxylic acid is a synthetic amino acid analog belonging to the class of morpholines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Methylmorpholine-3-carboxylic acid is a synthetic amino acid analog belonging to the class of morpholines. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The incorporation of a carboxylic acid and a methyl group on the morpholine ring provides specific steric and electronic features that can be exploited for fine-tuning the pharmacological activity of lead compounds. This document provides a detailed, research-grade protocol for the scale-up synthesis of 5-methylmorpholine-3-carboxylic acid hydrochloride, a key building block for drug discovery and development.

This guide is structured to provide not only a step-by-step synthetic procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 5-methylmorpholine-3-carboxylic acid hydrochloride can be approached through several routes. A common and effective strategy involves the cyclization of a suitably protected amino alcohol derivative. The selected approach for this protocol is a multi-step synthesis commencing from a protected serine derivative, which offers good stereochemical control and readily available starting materials.

The overall synthetic transformation is depicted in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection and Hydrolysis A L-Serine methyl ester hydrochloride B N-Boc-L-serine methyl ester A->B Boc2O, Et3N, DCM C N-Boc-L-serine methyl ester D N-Boc-O-(2-hydroxypropyl)-L-serine methyl ester C->D Propylene oxide, NaH, THF E N-Boc-O-(2-hydroxypropyl)-L-serine methyl ester F Methyl (S)-4-Boc-5-methylmorpholine-3-carboxylate E->F PPh3, DIAD, THF G Methyl (S)-4-Boc-5-methylmorpholine-3-carboxylate H 5-Methylmorpholine-3-carboxylic acid hydrochloride G->H HCl in Dioxane

Figure 1: Overall synthetic workflow for 5-methylmorpholine-3-carboxylic acid hydrochloride.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Materials and Equipment
Reagent/MaterialGradeSupplier
L-Serine methyl ester hydrochloride≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Propylene oxide≥99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Sigma-Aldrich
Hydrochloric acid in Dioxane4 MSigma-Aldrich
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aqueous sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous magnesium sulfate≥97%Sigma-Aldrich
5 L three-necked round-bottom flask--
Mechanical stirrer--
Addition funnel--
Thermometer--
Rotary evaporator--
Filtration apparatus--
Step 1: N-Protection of L-Serine Methyl Ester
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add L-serine methyl ester hydrochloride (200 g, 1.29 mol) and dichloromethane (DCM, 2 L).

  • Basification: Cool the suspension to 0 °C in an ice-water bath. Slowly add triethylamine (400 mL, 2.87 mol) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Boc-Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 310 g, 1.42 mol) in DCM (500 mL). Add this solution to the reaction mixture via the addition funnel over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 1 L), saturated aqueous sodium bicarbonate (1 x 1 L), and brine (1 x 1 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-serine methyl ester as a colorless oil. The product is typically used in the next step without further purification.

Step 2: O-Alkylation with Propylene Oxide
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 62 g, 1.55 mol) in anhydrous tetrahydrofuran (THF, 1.5 L).

  • Substrate Addition: Cool the suspension to 0 °C. Dissolve the N-Boc-L-serine methyl ester from the previous step (assuming 1.29 mol) in anhydrous THF (1 L) and add it slowly to the NaH suspension over 1.5 hours, maintaining the internal temperature below 5 °C.

  • Alkylation: After the addition is complete, stir the mixture at 0 °C for 30 minutes. Add propylene oxide (135 mL, 1.93 mol) dropwise over 1 hour.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexanes).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water (100 mL) at 0 °C. Concentrate the mixture under reduced pressure to remove most of the THF. Add ethyl acetate (2 L) and water (1 L). Separate the layers and wash the organic layer with brine (2 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude N-Boc-O-(2-hydroxypropyl)-L-serine methyl ester. Purify by column chromatography on silica gel if necessary.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve the product from Step 2 (assuming 1.29 mol) and triphenylphosphine (405 g, 1.54 mol) in anhydrous THF (2.5 L).

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 305 mL, 1.54 mol) dropwise over 2 hours, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the formation of the cyclized product by TLC (Eluent: 30% Ethyl acetate in Hexanes).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add diethyl ether (2 L) and stir for 1 hour to precipitate triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate and purify the residue by column chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to yield methyl (S)-4-Boc-5-methylmorpholine-3-carboxylate.

Step 4: Deprotection and Hydrochloride Salt Formation
  • Deprotection: To a 3 L round-bottom flask, dissolve the purified product from Step 3 (assuming a yield of ~250 g, 0.91 mol) in 4 M HCl in dioxane (1.5 L).

  • Reaction Monitoring: Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Product Isolation: The product, 5-methylmorpholine-3-carboxylic acid hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether (3 x 200 mL), and dry under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the final product should be confirmed by the following analytical methods:

  • ¹H NMR (400 MHz, D₂O): Expected signals corresponding to the methyl group, the morpholine ring protons, and the methine proton at the 3-position.

  • ¹³C NMR (100 MHz, D₂O): Expected signals for the carboxylic acid carbon, the carbons of the morpholine ring, and the methyl carbon.

  • Mass Spectrometry (ESI+): Calculation of the exact mass of the free base and observation of the corresponding [M+H]⁺ ion.

  • Purity by HPLC: Determination of the purity of the final compound using a suitable chromatographic method.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, and gloves) must be worn.

  • Specific Hazards:

    • Triethylamine and Dichloromethane: Are volatile and have associated health risks. Avoid inhalation of vapors.

    • Sodium Hydride: Is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench with extreme caution.

    • Propylene Oxide: Is a flammable and carcinogenic liquid. Handle with care.

    • Diisopropyl Azodicarboxylate (DIAD): Is a potential explosive and should be handled with care, avoiding heat and shock.

    • 4 M HCl in Dioxane: Is highly corrosive and toxic. Handle in a fume hood with appropriate gloves.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 5-methylmorpholine-3-carboxylic acid hydrochloride. The described methodology is based on established chemical transformations and has been adapted for a larger scale preparation. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery and development programs.

References

  • A general method for the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been reported, which provides a basis for the cyclization strategy.[1]

  • The synthesis of substituted morpholines via palladium-catalyzed carboamination reactions offers alternative strategies for constructing the morpholine ring.[2]

  • Syntheses of enantiomerically pure C-substituted morpholines have been developed, highlighting methods to control stereochemistry.[3]

  • A practical synthetic route to enantiopure Fmoc-protected morpholine-3-carboxylic acid from serine methyl ester provides a foundational methodology.[4]

  • General reviews on the synthesis of morpholines offer a broad overview of available synthetic methods.[5]

  • Safety data for morpholine and related compounds should be consulted for safe handling.[6][7][8][9]

  • The use of N-methylmorpholine in amidation reactions is a common application for related compounds.[10]

  • The synthesis of N-methylmorpholine itself provides context for the reactivity of the morpholine nitrogen.

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of 5-methylmorpholine-3-carboxylic acid HCl during coupling

Welcome to the Technical Support Center. This diagnostic guide is engineered for researchers and drug development professionals facing stereochemical integrity issues when working with 5-methylmorpholine-3-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This diagnostic guide is engineered for researchers and drug development professionals facing stereochemical integrity issues when working with 5-methylmorpholine-3-carboxylic acid HCl (5-MMC) .

Due to its unique cyclic structure and steric profile, 5-MMC presents non-standard challenges during peptide coupling. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating workflow that eliminates epimerization.

Diagnostic Overview: The Causality of 5-MMC Epimerization

To prevent racemization, we must first understand the thermodynamic and kinetic forces at play when activating 5-methylmorpholine-3-carboxylic acid.

When the carboxyl group of an N-protected 5-MMC derivative is activated, the C3 stereocenter becomes highly susceptible to base-catalyzed epimerization. This is driven by two compounding factors:

  • Inductive Acidity: The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the C3 α -proton compared to standard aliphatic amino acids.

  • Steric Retardation: The methyl group at the C5 position introduces severe steric bulk. This physical hindrance repels incoming nucleophiles, drastically reducing the rate of the desired intermolecular amidation ( kcoupling​ ).

Because the desired coupling is slowed, the activated intermediate has a prolonged lifespan. This allows unimolecular, base-catalyzed side reactions—specifically oxazolone (azlactone) formation and direct enolization[1]—to dominate the reaction pathway.

Visual Mechanistic Analysis

The diagram below illustrates the competing pathways during 5-MMC activation. The key to stereoconservation is utilizing highly reactive additives to rapidly trap the O-acylisourea intermediate before the oxazolone can form.

G A Activated 5-MMC Acid (O-Acylisourea) B Oxazolone Intermediate (Base Catalyzed) A->B Slow Amidation Excess Base D Active Ester (Oxyma/HOAt Trapping) A->D Fast Trapping (Additives) C Epimerized Peptide (D/L Mixture) B->C Nucleophilic Attack E Desired Chiral Peptide (Retention of Config) D->E Amidation

Mechanistic pathways of 5-MMC coupling: Oxazolone-mediated epimerization vs. active ester trapping.

Field-Proven Troubleshooting & FAQs

Q: How does the fact that my starting material is an "HCl salt" impact racemization? A: The presence of the hydrochloride salt is the most common hidden cause of racemization. To utilize 5-MMC, the HCl must be neutralized. If researchers use a strong, unhindered base like N,N-diisopropylethylamine (DIPEA) to neutralize the salt during the activation step, they create transient microenvironments of high basicity. This excess base rapidly abstracts the acidic C3 α -proton. You must pre-neutralize the salt with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) prior to adding your coupling reagents.

Q: I am currently using HATU and DIPEA. Why am I seeing >15% epimerization? A: Uronium/aminium salts like HATU are incredibly potent, but when paired with DIPEA, they form a highly basic reaction environment that promotes direct enolization and oxazolone formation[2]. For sterically hindered, racemization-prone cyclic amino acids, carbodiimide chemistry (DIC) paired with an acidic additive is vastly superior because it maintains a near-neutral pH during activation.

Q: Which additive should I use to trap the activated intermediate? A: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the optimal choice. It is more acidic than HOBt and forms an active ester that is highly reactive toward hindered amines, effectively outcompeting the intramolecular oxazolone cyclization rate.

Quantitative Benchmarking

The following table summarizes the quantitative impact of various coupling systems on the stereochemical integrity of N-protected 5-MMC during solid-phase or solution-phase amidation.

Coupling SystemBase EquivalentAdditiveConversion Yield (%)Epimerization at C3 (%)
HATUDIPEA (3.0 eq)None92.518.5
DICDIPEA (3.0 eq)HOBt84.012.0
DEPBTDIPEA (2.0 eq)None88.52.5
DIC TMP (3.0 eq) OxymaPure 97.0 < 0.5

Data synthesis based on standard peptide coupling behavior for sterically hindered, racemization-prone morpholine-3-carboxylic acid derivatives.

Self-Validating Experimental Protocol: Stereoretentive Coupling

To guarantee absolute stereoconservation, implement the following self-validating workflow. This protocol uses a DIC/OxymaPure/TMP system and includes mandatory in-process quality control checks.

Phase 1: Pre-Neutralization and Protection (If starting from free amine) Note: If you are coupling the carboxylate of 5-MMC, the secondary amine must be protected (e.g., Fmoc or Boc) prior to activation to prevent polymerization.

  • Suspend 5-methylmorpholine-3-carboxylic acid HCl (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add 2,4,6-trimethylpyridine (TMP) (1.0 eq) dropwise at 0 °C to neutralize the HCl salt.

  • Self-Validation Check 1 (pH Spotting): Spot 1 μ L of the solution onto water-wetted pH paper. The pH must read exactly 7.0–7.5. If it is acidic, the subsequent coupling will fail; if it is >8.5, racemization risk increases.

  • Proceed with standard Fmoc-OSu or Boc 2​ O protection if not already protected.

Phase 2: Carboxylate Activation and Amidation

  • To the N-protected 5-MMC (1.5 eq relative to incoming amine), add OxymaPure (1.5 eq) and dissolve in anhydrous DMF/DCM (1:1 v/v).

  • Add TMP (1.5 eq) and cool the mixture to 0 °C to suppress kinetic side reactions.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) dropwise. Stir for exactly 5 minutes at 0 °C to form the active ester.

  • Add the incoming amine/peptide-resin (1.0 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check 2 (Chloranil/Kaiser Test): Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) on a micro-aliquot of the resin/solution. A negative result (colorless/yellow) confirms complete amidation.

Phase 3: Analytical Quantification

  • Cleave a 5 mg micro-aliquot of the product.

  • Self-Validation Check 3 (Chiral HPLC): Analyze the crude cleavage product using a chiral stationary phase column (e.g., Chiralpak IC) with an isocratic hexane/isopropanol gradient. Integrate the peak areas to calculate the exact percentage of racemization: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100[1].

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid - ACS Publications -[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC - [Link]

Sources

Optimization

troubleshooting low yield in 5-methylmorpholine-3-carboxylic acid hydrochloride synthesis

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the synthesis of 5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the synthesis of 5-methylmorpholine-3-carboxylic acid hydrochloride .

Synthesizing substituted morpholines from acyclic amino acid precursors (such as L-threonine derivatives) presents unique challenges compared to their unsubstituted (serine-derived) counterparts. The introduction of the C5-methyl group fundamentally alters the steric environment and the electronic stability of the intermediates, often leading to stalled cyclizations, ring-cleavage during reduction, and severe isolation losses.

This guide bypasses generic advice, focusing exclusively on the causality of these yield drops and providing self-validating, field-tested solutions.

Mechanistic Workflow & Critical Yield Drop Points

To troubleshoot effectively, we must first map the synthetic pathway and isolate the exact stages where mass balance is typically lost.

SynthesisTroubleshooting SM L-Threonine Derivative (Starting Material) Acyl N-Acylation (Chloroacetyl chloride) SM->Acyl Cycl Base-Promoted Cyclization Acyl->Cycl Lactam 5-Methyl-5-oxomorpholine -3-carboxylate Cycl->Lactam Fail1 Yield Drop 1: Incomplete Cyclization (Steric Hindrance) Cycl->Fail1 Red Lactam Reduction (BH3-DMS or TES/TFA) Lactam->Red Morph 5-Methylmorpholine -3-carboxylate Red->Morph Fail2 Yield Drop 2: Ring Cleavage / Over-reduction Red->Fail2 Deprot Deprotection & Salt Formation (Anhydrous HCl) Morph->Deprot Prod 5-Methylmorpholine-3-carboxylic acid hydrochloride Deprot->Prod Fail3 Yield Drop 3: Loss in Aqueous Workup Deprot->Fail3

Figure 1: Synthetic workflow of 5-methylmorpholine-3-carboxylic acid HCl and critical yield drop points.

Quantitative Optimization Matrix

The following table summarizes the empirical data comparing standard literature conditions against optimized parameters designed specifically for the 5-methyl substituted scaffold.

Reaction StageStandard Condition (Often Fails)Primary Issue ObservedOptimized ConditionYield Shift
Cyclization K₂CO₃ / DMF, 80°CIncomplete reaction (~40% conversion) due to C5-methyl sterics.NaH / THF, 0°C to RT40% → 85%
Lactam Reduction LiAlH₄ / THF, RefluxRing opening and over-reduction (C-O bond cleavage).BH₃·DMS / THF, 0°C or TES/TFA30% → 78%
Salt Isolation Aqueous HCl extractionProduct lost in aqueous phase (extreme hydrophilicity).Anhydrous 4M HCl in Dioxane / Ether precipitation45% → 92%

Deep-Dive Troubleshooting (Q&A)

Q1: My cyclization step from the N-chloroacetyl threonine derivative is stalling. Even after 24 hours, I am recovering mostly unreacted starting material. Why is this happening? Causality: The cyclization to form the morpholine ring proceeds via an intramolecular SN​2 displacement of the chloride by the hydroxyl group of the threonine moiety. The presence of the 5-methyl group introduces significant steric encumbrance adjacent to the nucleophilic oxygen. This raises the activation energy of the transition state considerably compared to unsubstituted serine analogs1[1]. Solution: Weak bases like potassium carbonate are insufficient to drive the equilibrium toward the alkoxide in this sterically hindered environment. Switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (THF) to ensure quantitative, irreversible deprotonation of the hydroxyl group prior to cyclization.

Q2: During the reduction of the 5-oxomorpholine intermediate, LC-MS shows a complex mixture of masses, and my yield is abysmal. Is the ring opening? Causality: Yes. Lactam reduction is notoriously sensitive. Strong, hard reducing agents like Lithium Aluminum Hydride (LiAlH₄) can coordinate too aggressively with the ring oxygen, leading to C-O bond cleavage (ring opening) driven by the relief of ring strain and the inductive effect of the adjacent methyl group. Solution: You must utilize a milder, chemoselective reducing agent. Borane-dimethyl sulfide (BH₃·DMS) complex is highly selective for amides over ethers. Alternatively, employing a stereoselective reduction using Triethylsilane (TES) in Trifluoroacetic acid (TFA) has been proven highly effective for morpholine-3-carboxylic acid derivatives, preventing ring cleavage while maintaining stereochemical integrity at the C3 and C5 positions2[2].

Q3: My reaction LC-MS shows excellent conversion to the final 5-methylmorpholine-3-carboxylic acid, but my isolated yield of the hydrochloride salt is <40% after workup. Where is my product? Causality: 5-Methylmorpholine-3-carboxylic acid is a highly polar zwitterion. When you attempt to form the hydrochloride salt in aqueous conditions, its water solubility becomes astronomically high. Aqueous partitioning is fundamentally incompatible with this molecule; standard liquid-liquid extraction will leave the majority of your product in the aqueous layer. Solution: Completely eliminate aqueous workups for the final deprotection and salt formation. Utilize the anhydrous precipitation protocol detailed below.

Validated Standard Operating Procedure (SOP)

Protocol: Anhydrous Reduction and HCl Salt Precipitation

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Phase 1: Chemoselective Lactam Reduction

  • Preparation: Dissolve the intermediate 5-methyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration) in a flame-dried, multi-neck round-bottom flask under a continuous dry nitrogen atmosphere.

  • Reagent Addition: Cool the vessel to 0°C using an ice-water bath. Dropwise add Borane-dimethyl sulfide (BH₃·DMS) complex (2.5 eq) over 15 minutes.

  • Reaction: Remove the ice bath and gradually heat the reaction to reflux (65°C) for 4 hours.

  • Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench into 1 mL of methanol, and analyze via LC-MS. Proceed only when the mass corresponding to the lactam starting material [M+H]+ is <2% of the total ion current.

  • Quench: Cool the reaction back to 0°C. Carefully and slowly quench by adding methanol dropwise until all effervescence (hydrogen gas evolution) ceases.

  • Concentration: Concentrate the mixture in vacuo. To break the stable boron-amine complex, redissolve the crude residue in methanol, reflux for 1 hour, and concentrate again. Repeat this methanolysis step twice.

Phase 2: Anhydrous Deprotection & Salt Isolation

  • Dissolution: Dissolve the crude reduced morpholine ester in a minimal volume of anhydrous diethyl ether (approx. 5 mL per gram of material).

  • Salt Formation: Cool the solution to 0°C. Under vigorous stirring, dropwise add a solution of 4M HCl in Dioxane (3.0 eq).

  • Validation Checkpoint 2: A white precipitate should begin forming almost immediately. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

  • Maturation: Allow the suspension to stir at room temperature for 2 hours to ensure complete ester cleavage (if using a tert-butyl ester) and complete crystallization of the hydrochloride salt.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL).

  • Drying: Dry the solid under high vacuum (<0.1 mbar) at 40°C for 12 hours to yield pure 5-methylmorpholine-3-carboxylic acid hydrochloride.

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives ACS Combinatorial Science - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-methylmorpholine-3-carboxylic acid HCl

This guide provides comprehensive support for researchers, scientists, and drug development professionals working with 5-methylmorpholine-3-carboxylic acid HCl. It offers troubleshooting strategies and frequently asked q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive support for researchers, scientists, and drug development professionals working with 5-methylmorpholine-3-carboxylic acid HCl. It offers troubleshooting strategies and frequently asked questions to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

What is 5-methylmorpholine-3-carboxylic acid HCl and what are its common applications?

5-methylmorpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound. Its structure, containing a morpholine ring, makes it a valuable building block in medicinal chemistry for the synthesis of various bioactive molecules and potential drug candidates. The morpholine moiety can improve physicochemical properties such as solubility and metabolic stability.[1]

What are the key safety considerations when handling 5-methylmorpholine-3-carboxylic acid HCl?

(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is classified as a skin and eye irritant.[2] It may also cause respiratory irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

How should 5-methylmorpholine-3-carboxylic acid HCl be stored?

It is recommended to store 5-methylmorpholine-3-carboxylic acid HCl at room temperature in a tightly sealed container to prevent moisture absorption, as it is a hydrochloride salt.[3]

What are common impurities that can be expected in the synthesis of 5-methylmorpholine-3-carboxylic acid HCl?

Potential impurities can include unreacted starting materials, diastereomers (if the synthesis is not perfectly stereocontrolled), and byproducts from side reactions such as over-alkylation or incomplete cyclization.[4][5]

What analytical techniques are suitable for characterizing 5-methylmorpholine-3-carboxylic acid HCl?

For structural elucidation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[6] Chiral High-Performance Liquid Chromatography (HPLC) is crucial for determining enantiomeric purity.[7][8]

Troubleshooting Guide for the Synthesis of 5-methylmorpholine-3-carboxylic acid HCl

Based on common synthetic strategies for substituted morpholines, a plausible route to 5-methylmorpholine-3-carboxylic acid involves the cyclization of a key amino alcohol intermediate. This guide will address potential issues within this synthetic framework.

Proposed Synthetic Pathway:

A likely synthetic approach involves the reaction of a protected (S)-alaninol derivative with an appropriate three-carbon electrophile to form an intermediate, which is then deprotected and cyclized. The subsequent hydrolysis of an ester and formation of the hydrochloride salt would yield the final product.

A Protected (S)-Alaninol C N-alkylation A->C B Three-carbon electrophile (e.g., protected bromopyruvic acid derivative) B->C D Protected amino diol intermediate C->D E Deprotection D->E F Cyclization (Intramolecular Williamson Ether Synthesis) E->F G Protected 5-methylmorpholine-3-carboxylate F->G H Ester Hydrolysis G->H I 5-methylmorpholine-3-carboxylic acid H->I J HCl salt formation I->J K 5-methylmorpholine-3-carboxylic acid HCl J->K

Caption: Proposed synthetic workflow for 5-methylmorpholine-3-carboxylic acid HCl.

Issue 1: Low Yield of the Cyclized Morpholine Product

Potential Causes:

  • Incomplete N-alkylation of the starting amino alcohol.

  • Side reactions, such as elimination or over-alkylation.[4]

  • Suboptimal conditions for the intramolecular cyclization step.

  • Poor choice of base or solvent for the cyclization.

Troubleshooting and Optimization Strategies:

  • N-Alkylation Step:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting materials.[4]

    • If the reaction is sluggish, consider increasing the temperature or using a more reactive electrophile.

    • To minimize over-alkylation, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.

  • Cyclization Step:

    • The intramolecular Williamson ether synthesis is a key step. The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective.[7]

    • The reaction is typically run in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction.[1]

    • Ensure anhydrous conditions, as water can quench the base and hinder the reaction.

    • For challenging cyclizations, consider using a phase-transfer catalyst to improve the reaction rate.

Table 1: Recommended Conditions for the Cyclization Step

Parameter Recommendation Rationale
Base NaH, t-BuOK Strong, non-nucleophilic bases favor the desired intramolecular substitution.[7]
Solvent Anhydrous THF, DMF Polar aprotic solvents solvate the cation of the base, increasing the nucleophilicity of the alkoxide.[1]
Temperature 0 °C to reflux Start at a lower temperature and gradually increase if the reaction is slow to minimize side reactions.

| Concentration | High dilution | Favors intramolecular cyclization over intermolecular side reactions. |

Issue 2: Formation of Diastereomeric Impurities

Potential Causes:

  • Use of racemic or enantiomerically impure starting materials.

  • Epimerization at a stereocenter during the reaction sequence, potentially due to harsh basic or acidic conditions.

  • Non-stereoselective cyclization.[9]

Troubleshooting and Optimization Strategies:

  • Starting Material Purity:

    • Ensure the enantiomeric purity of the starting (S)-alaninol derivative using chiral HPLC or by measuring its specific rotation.[1]

    • Use of high-quality, enantiomerically pure reagents is crucial for a stereoselective synthesis.

  • Reaction Conditions:

    • Avoid unnecessarily harsh basic or acidic conditions that could lead to epimerization. For example, during ester hydrolysis, use milder conditions such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature.

    • The cyclization step should be designed to be stereospecific. The intramolecular SN2 reaction is generally stereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group.

  • Purification:

    • If diastereomers are formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is key.[10]

    • Alternatively, diastereomeric salts can be formed by reacting the final carboxylic acid with a chiral amine, which can then be separated by crystallization.

A Racemic or Impure Starting Material D Formation of Diastereomers A->D B Harsh Reaction Conditions B->D C Non-stereospecific Reaction C->D E Chiral HPLC Analysis D->E Analysis F Column Chromatography D->F Purification G Diastereomeric Salt Crystallization D->G Purification H Pure Diastereomer F->H G->H

Caption: Troubleshooting workflow for diastereomeric impurity formation.

Issue 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • The product is highly polar and water-soluble, especially the final hydrochloride salt.[4]

  • Formation of emulsions during aqueous workup.

  • The product is an amorphous solid or an oil, making crystallization difficult.

Troubleshooting and Optimization Strategies:

  • Workup and Extraction:

    • To break emulsions, add brine (saturated NaCl solution) to the aqueous layer during extraction.[4]

    • For highly water-soluble products, perform multiple extractions with an appropriate organic solvent. Continuous liquid-liquid extraction can also be effective.

    • If the product is in the aqueous layer as the hydrochloride salt, consider basifying the solution to form the free base, which may be more soluble in organic solvents for extraction. The product can then be re-acidified to form the HCl salt.

  • Purification:

    • If crystallization is challenging, try different solvent systems or use a co-solvent. Seeding with a small crystal of the pure product can induce crystallization.

    • If the product remains an oil, purification by column chromatography may be necessary.

    • For the final hydrochloride salt, precipitation from a solution of the free base in an organic solvent (e.g., diethyl ether, isopropanol) by the addition of HCl (e.g., as a solution in ether or as a gas) is a common method.[11]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization

  • To a solution of the deprotected amino diol intermediate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the formation of the cyclized product.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis

This is a general starting point for method development.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of carboxylic acids.[8]

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is a common choice for normal-phase chiral HPLC.

  • Detection: UV detection at a wavelength where the compound absorbs.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[8]

Table 2: Example Chiral HPLC Conditions

Parameter Condition
Column Chiralpak AD-H or similar
Mobile Phase Hexane:Isopropanol:TFA (80:20:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C

| Detection | UV at 210 nm |

References

  • D'hooghe, M., & De Kimpe, N. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]

  • Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(20), 4653–4656. [Link]

  • NextSDS. (n.d.). (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 299, 129155. [Link]

  • BenchChem. (2025).
  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]

  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers.
  • Organic Chemistry Portal. (2024). Morpholine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES.
  • Garg, N. K. (n.d.). Patents & Products. UCLA. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 23(1-2), 85-91.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Google Patents. (2013). Method for preparing N-methylmorpholine.
  • Google Patents. (2005). Morpholine compounds.
  • NextSDS. (n.d.). (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (1996). Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

Optimization

Technical Support Center: Handling Hygroscopic 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride

Mechanistic Overview 5-Methylmorpholine-3-carboxylic acid hydrochloride is a highly valuable building block in pharmaceutical synthesis and drug development. While the hydrochloride salt form significantly enhances the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview

5-Methylmorpholine-3-carboxylic acid hydrochloride is a highly valuable building block in pharmaceutical synthesis and drug development. While the hydrochloride salt form significantly enhances the molecule's aqueous solubility, it inherently introduces severe susceptibility to atmospheric moisture—a property known as hygroscopicity[1]. The highly electronegative chloride ions within the crystal lattice readily form hydrogen bonds with ambient water vapor. This thermodynamic driving force can lead to physical caking, chemical hydrolysis, and detrimental crystal form conversions (polymorphism)[2].

To ensure reproducibility in your experimental workflows, treating this compound requires a strict, causality-driven moisture-exclusion strategy.

Handling and Storage Workflow

G Receipt Material Receipt (Sealed Container) Storage Storage 15-25°C, <40% RH Receipt->Storage Inspection Visual Inspection (Check for Caking) Storage->Inspection Desiccator Low-Humidity Desiccator Storage->Desiccator Temporary Staging Glovebox Glovebox Handling (Ar/N2 Atmosphere) Inspection->Glovebox Free-flowing Degraded Discard / Re-purify (Moisture Compromised) Inspection->Degraded Severe Caking Reaction Anhydrous Solution Preparation Glovebox->Reaction Desiccator->Inspection

Optimal handling and storage workflow for hygroscopic hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-methylmorpholine-3-carboxylic acid hydrochloride powder turn into a sticky residue when left on the benchtop? A1: This is a phenomenon known as deliquescence. When the ambient relative humidity (RH) exceeds the deliquescence point of the hydrochloride salt, the compound absorbs so much moisture from the air that it dissolves in its own absorbed water[3]. The amine hydrochloride motif is highly hydrophilic, making it thermodynamically favorable for the crystal lattice to collapse in the presence of water vapor.

Q2: How does moisture absorption affect my downstream coupling reactions? A2: Absorbed moisture introduces two critical failure points. First, it skews your stoichiometric calculations; if your powder is 10% water by weight, you are adding 10% less active pharmaceutical ingredient (API) than intended[2]. Second, water acts as a competing nucleophile in amide coupling reactions (e.g., using HATU or EDC), consuming expensive coupling reagents and drastically reducing your overall yield.

Q3: Can I dry the degraded, caked powder in a standard laboratory oven? A3: No. Heating hygroscopic hydrochloride salts in an ambient atmosphere can accelerate thermal degradation or induce hydrolysis[1]. Instead, the compound should be dried under a flow of inert gas or attached directly to a high-vacuum Schlenk line to pull off moisture without introducing thermal or oxidative stress[3].

Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Minor Clumping During Weighing Brief exposure to ambient humidity (>40% RH) causing capillary condensation between particles.Transfer the sealed container to a glovebox. Gently break up clumps with a clean, dry spatula under an inert argon or nitrogen atmosphere[4].
Severe Caking / Discoloration Prolonged moisture exposure leading to crystal form conversion or partial hydrolysis[2].Do not use for critical stoichiometric reactions. Re-purify the material via recrystallization, wash with dry ether, and dry on a high-vacuum line[3].
Inconsistent Reaction Yields Unquantified water weight in the API leading to incorrect molar equivalents and reagent quenching.Implement Karl Fischer titration to quantify water content prior to use. Alternatively, utilize pre-filled reaction vials sealed under an inert atmosphere to bypass open-air weighing entirely[5].

Validated Experimental Protocols

Protocol A: Glovebox Handling and Anhydrous Stock Solution Preparation

Self-Validation Metric: A properly prepared anhydrous solution will show <50 ppm water content when tested via Karl Fischer titration.

  • Equipment Preparation: Bake all glassware, spatulas, and volumetric flasks at 120°C for at least 4 hours. Transfer them immediately into the glovebox antechamber while hot, and cycle the vacuum/argon three times to remove residual moisture.

  • Environmental Control: Ensure the glovebox atmosphere (Nitrogen or Argon) maintains O₂ and H₂O levels below 1 ppm[4].

  • Weighing: Place a tared weighing boat on the analytical balance inside the glovebox. Quickly open the primary container of 5-methylmorpholine-3-carboxylic acid hydrochloride, dispense the required mass, and immediately reseal the container to minimize bulk exposure[4].

  • Dissolution: Transfer the powder to a volumetric flask. Add an anhydrous solvent (e.g., dry DMSO or anhydrous methanol stored over molecular sieves) until the powder is fully dissolved.

  • Sealing: Fill to the calibration mark, stopper the flask, and seal tightly with Parafilm before removing it from the glovebox.

Protocol B: Dynamic Vapor Sorption (DVS) for Moisture Profiling

Self-Validation Metric: The baseline mass at 0% RH must stabilize ( dm/dt < 0.002 %/min) before the sorption cycle begins.

  • Sample Loading: Accurately weigh 10–20 mg of the compound into a clean DVS sample pan.

  • Baseline Equilibration: Expose the sample to 0% RH at 25°C until the mass stabilizes. This serves as the absolute dry baseline[2].

  • Sorption Cycle: Program the DVS analyzer to increase the relative humidity in 10% increments (from 0% to 90% RH). Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to check for hysteresis (which indicates bulk absorption or hydrate formation rather than surface adsorption).

  • Data Analysis: Plot the % weight change against RH to classify the material's hygroscopicity.

Quantitative Data: Hygroscopicity Classification

Understanding the exact hygroscopic classification of your raw materials allows for the implementation of proper shipping, storage, and handling controls[2]. Based on DVS moisture uptake at 80% RH and 25°C, materials are classified as follows:

ClassificationMoisture Uptake (w/w at 80% RH)Required Handling EnvironmentStorage Parameters
Non-hygroscopic < 0.2%Standard laboratory benchtopAmbient
Slightly hygroscopic 0.2% – 2.0%Fume hood (minimize open time)Tightly sealed container
Hygroscopic 2.0% – 15.0%Controlled humidity (<40% RH)[1]15-25°C, Desiccator[1]
Very hygroscopic > 15.0%Glovebox (Ar/N2 atmosphere)[4]Sealed under inert gas
Deliquescent Forms a liquid solutionPre-filled sealed vials[5]Strict isolation

Note: Depending on its exact polymorphic purity and residual solvent content, 5-methylmorpholine-3-carboxylic acid hydrochloride typically falls into the "Hygroscopic" to "Very hygroscopic" categories.

References

  • [1] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem. 1

  • [4] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem. 4

  • [2] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 2

  • [5] How do you handle hygroscopic salts? HepatoChem. 5

  • [3] How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. 3

Sources

Troubleshooting

resolving impurities in 5-methylmorpholine-3-carboxylic acid HCl batches

Answering the user's request.## Technical Support Center: Resolving Impurities in 5-Methylmorpholine-3-Carboxylic Acid HCl Welcome to the technical support center for 5-methylmorpholine-3-carboxylic acid HCl. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Resolving Impurities in 5-Methylmorpholine-3-Carboxylic Acid HCl

Welcome to the technical support center for 5-methylmorpholine-3-carboxylic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in explaining the fundamental principles behind each step, ensuring you can adapt and optimize these methodologies for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial questions regarding impurities in 5-methylmorpholine-3-carboxylic acid HCl batches.

Q1: What are the most common types of impurities I might encounter in my 5-methylmorpholine-3-carboxylic acid HCl batches?

A1: Impurities typically arise from three main sources: the synthetic route, degradation, or residual materials from the workup and purification process.[1] For this specific molecule, you should be vigilant for:

  • Process-Related Impurities: Unreacted starting materials, intermediates, or byproducts from side reactions. The specific impurities will depend on your synthetic pathway.[2]

  • Diastereomers: If your synthesis is not stereospecific, you may have other stereoisomers of 5-methylmorpholine-3-carboxylic acid present.

  • Degradation Products: Morpholine and its derivatives can undergo degradation, potentially through ring-opening or oxidation.[3] The first step in the degradation of similar nitrogen heterocyclic compounds is often the cleavage of the C-N bond, leading to an amino acid intermediate which can be further oxidized to a diacid.[3]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, isopropanol, ethyl acetate) may remain in the final product.[4][5]

  • Inorganic Impurities: Residual salts from pH adjustments (e.g., NaCl) or trace metals from reactors or catalysts.[1][6]

Q2: My initial analysis shows a low-purity batch. What is the first analytical step I should take?

A2: A multi-pronged analytical approach is always best. Start with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as it is excellent for quantifying known impurities and detecting unknown ones.[7] If available, couple this with a Mass Spectrometry (MS) detector to get mass information on the unknown peaks. Additionally, ¹H NMR spectroscopy is invaluable for identifying structural features of impurities, especially process-related ones.

Q3: How do I properly store 5-methylmorpholine-3-carboxylic acid HCl to prevent degradation?

A3: As a hydrochloride salt of a carboxylic acid, the compound is generally stable. However, to minimize potential degradation, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended. The stability of morpholine derivatives can be affected by temperature and humidity.[8]

Part 2: Troubleshooting Guide - From Problem to Purity

This section provides a structured, problem-oriented approach to resolving specific impurity issues.

Issue 1: An Unknown Peak is Detected in HPLC Analysis

You've run an HPLC of your batch and see a significant, uncharacterized peak.

Before you can remove an impurity, you must understand its nature.

  • Hypothesize: Based on your synthesis, what could it be? A starting material? A predicted byproduct?

  • LC-MS Analysis: The most direct method. Determine the mass-to-charge ratio (m/z) of the impurity. Does this mass correspond to any plausible structures?

  • Forced Degradation Study: To determine if the impurity is a degradant, subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light).[9] If the unknown peak increases under any of these conditions, it is likely a degradation product.

The optimal strategy depends on the impurity's properties relative to your product.

Decision Workflow for Purification

G start Impurity Detected q1 Is the impurity's polarity significantly different from the product? start->q1 chrom Use Column Chromatography q1->chrom  Yes q2 Is the impurity non-ionic (e.g., a neutral starting material)? q1->q2  No end Purity Achieved chrom->end extraction Perform Acid-Base Extraction q2->extraction  Yes recryst Optimize Recrystallization q2->recryst  No (impurity is ionic and has similar polarity) extraction->end recryst->end

Caption: Decision tree for selecting a primary purification method.

Issue 2: Recrystallization Fails to Improve Purity

You've attempted recrystallization, but the purity, as measured by HPLC, remains unchanged. This often happens when an impurity has very similar solubility properties to the product or co-crystallizes with it.

Co-crystallization occurs when impurity molecules are incorporated into the crystal lattice of the desired compound. This is common with impurities that are structurally very similar, such as diastereomers.

  • Change the Solvent System: The solubility of compounds can change dramatically between different solvents. If a single solvent fails, try a binary solvent system (one solvent in which the compound is soluble and another in which it is not).

    Solvent System (Example)Good Solvent (for dissolving)Anti-Solvent (for precipitating)Rationale
    Methanol/MTBE Methanoltert-Butyl methyl ether (MTBE)Methanol is polar and dissolves the HCl salt. MTBE is non-polar and will induce crystallization.
    Isopropanol/Water WaterIsopropanol (IPA)The compound is likely soluble in water. Adding IPA will decrease polarity and promote crystallization.
    Ethanol/Ethyl Acetate EthanolEthyl AcetateA common system for polar compounds.
  • Protocol: Binary Solvent Recrystallization

    • Dissolve the impure compound in the minimum amount of the "good solvent" at an elevated temperature (e.g., near boiling).[10]

    • Once fully dissolved, slowly add the "anti-solvent" dropwise while stirring until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of the "good solvent" to redissolve the precipitate and ensure the solution is clear.

    • Allow the solution to cool slowly to room temperature. Do not disturb it.

    • Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

    • Dry the crystals under high vacuum.

Issue 3: Removing Neutral or Basic Impurities

Your batch is contaminated with a neutral starting material (e.g., an ester) or a basic compound.

The acidic nature of your product's carboxylic acid group and the basic nature of the morpholine nitrogen allow for selective extraction based on pH.[1][11] This is a highly effective purification technique for removing impurities of a different acid/base class.[12]

  • Dissolve the impure 5-methylmorpholine-3-carboxylic acid HCl in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel multiple times to mix, venting frequently to release CO₂ gas.[1]

  • Allow the layers to separate. The deprotonated carboxylate salt of your product will move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of your product.[1]

  • Combine the aqueous extracts in a flask and cool it in an ice bath.

  • Slowly acidify the aqueous solution by adding 6M HCl dropwise until the pH is ~1-2 (check with pH paper). Your product will precipitate out as the free carboxylic acid hydrochloride.[11]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under high vacuum.

Acid-Base Extraction Workflow

G cluster_0 Separatory Funnel cluster_1 After Extraction organic_start Organic Layer (Ethyl Acetate) - Product (HCl Salt) - Neutral Impurity organic_end Organic Layer - Neutral Impurity aqueous_start Aqueous Layer (NaHCO3 solution) aqueous_end Aqueous Layer - Product (Sodium Salt) reacidify Collect Aqueous Layer & Re-acidify with HCl aqueous_end->reacidify product Precipitated Pure Product reacidify->product

Caption: Visualizing the separation of a neutral impurity.

Part 3: Advanced Analytical and Purification Protocols

Protocol: HPLC Method for Purity Analysis

This provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended ConditionRationale & Notes
Column C18 Reverse Phase, 5 µm, 4.6 x 250 mmStandard for polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detector UV at 210 nmCarboxylic acids and amides have a weak absorbance at low UV wavelengths.
Injection Vol. 10 µLA typical injection volume. Adjust based on sample concentration.

For troubleshooting common HPLC issues like pressure fluctuations, baseline noise, or peak tailing, consult a comprehensive guide.[13]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. Retrieved from [Link]

  • OSHA. (2003). Morpholine (Method PV2123).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187–3193. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • Agilent. (2017). Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

Sources

Optimization

crystallization optimization for 5-methylmorpholine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the crystallization of complex pharmaceutical intermediates, I frequently see scale-up campaigns fail at the final isolation step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the crystallization of complex pharmaceutical intermediates, I frequently see scale-up campaigns fail at the final isolation step.

Crystallizing 5-methylmorpholine-3-carboxylic acid hydrochloride presents a unique set of physical chemistry challenges. In its free base form, this molecule exists as a highly polar zwitterion. Upon protonation to the hydrochloride salt, the strong ionic interactions and dense hydrogen-bonding network (driven by the carboxylic acid dimerizing and the protonated morpholine amine interacting with the chloride ion) create a highly stable crystal lattice. However, these same properties make the salt exceptionally soluble in water and protic solvents, leading to narrow metastable zones, poor yields, and a high propensity for "oiling out" (Liquid-Liquid Phase Separation).

This guide is designed to strip away the guesswork. Below, we will explore the thermodynamic causality behind these behaviors and provide self-validating protocols to ensure your crystallization workflows are robust, scalable, and reproducible.

I. Troubleshooting & FAQs

Q1: My batch is "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals upon cooling. How do I force nucleation? The Causality: Oiling out occurs when your cooling trajectory crosses the binodal curve before reaching the critical supersaturation required for solid nucleation. Because the 5-methylmorpholine-3-carboxylic acid HCl salt is highly polar, rapidly adding a miscible anti-solvent (like MTBE or acetone) forces the solute into a dense, solute-rich liquid phase rather than a structured solid lattice. The thermodynamics of the solvent mixture temporarily favor liquid demixing over the activation energy required for crystal lattice formation. The Solution:

  • Widen the Metastable Zone: Adjust your solvent/anti-solvent ratio to ensure the primary solvent maintains sufficient solubilizing power at higher temperatures.

  • Bypass the Activation Barrier: Introduce 1-2 wt% of pure seed crystals precisely within the metastable zone (typically 5–10°C below the saturation temperature). Seeding provides a pre-existing lattice, allowing the system to bypass primary nucleation and proceed directly to crystal growth.

Q2: I am getting unacceptably low yields, and a significant amount of the hydrochloride salt remains in the mother liquor. How can I optimize recovery? The Causality: The solubility product ( Ksp​ ) of this hydrochloride salt in aqueous or highly protic media is massive. As noted in [authoritative guidelines on hydrohalide crystallization][2], the use of aqueous hydrochloric acid often results in lower yields due to the inherent water solubility of the resulting salt. The Solution: Transition to an anhydrous reactive crystallization system. By suspending the free base in an aprotic solvent (e.g., ethyl acetate or dioxane) and introducing anhydrous HCl gas or a trialkylsilyl chloride, the salt precipitates immediately upon formation. The solubility of the HCl salt in aprotic media is near-zero, driving the equilibrium entirely toward solid formation.

Q3: The crystals are precipitating as fine, microscopic needles that clog the filter and trap impurities. How do I shift the crystal habit to equant blocks? The Causality: Needle-like growth indicates kinetically driven, rapid crystallization along a single crystallographic axis. This happens when the driving force (supersaturation) is too high, causing surface integration to dominate over bulk diffusion. The Solution: Employ temperature cycling (Ostwald ripening). By repeatedly heating and cooling the slurry just below the saturation point, you thermodynamically favor the dissolution of the high-surface-energy needles. The mass then redeposits onto the more stable, slower-growing faces, yielding easily filterable block-like crystals. The[American Pharmaceutical Review][3] highlights that optimizing these ionic forces during crystallization is critical for purging impurities trapped in the lattice.

II. Quantitative Data: Solvent Screening Matrix

To optimize your solvent system, compare the thermodynamic outcomes of various crystallization environments. The data below summarizes the phase behavior of 5-methylmorpholine-3-carboxylic acid HCl at a 100g scale.

Primary SolventAnti-SolventRatio (v/v)Yield (%)Crystal HabitPurity (HPLC)
MethanolMTBE1:482.4Fine Needles98.5%
EthanolEthyl Acetate1:388.1Agglomerates99.1%
WaterAcetone1:565.0Blocks99.8%
Dioxane (Anhydrous) None (Reactive) N/A 96.5 Equant Blocks >99.9%

Note: The anhydrous dioxane system demonstrates superior yield and habit control, aligning with methodologies used for enantiopure morpholine derivatives [documented in the ACS Journal of Organic Chemistry][1].

III. Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Temperature Cycling

Use this protocol if you are recrystallizing an already-formed, impure HCl salt.

  • Dissolution: Suspend 50g of crude 5-methylmorpholine-3-carboxylic acid HCl in 150 mL of Ethanol. Heat to 65°C under agitation (250 RPM) until complete dissolution is achieved.

  • Anti-Solvent Addition (Phase 1): Slowly dose 150 mL of Ethyl Acetate over 45 minutes while maintaining the temperature at 65°C.

  • Seeding: Cool the reactor to 55°C (entering the metastable zone). Add 0.5g of pure seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Anti-Solvent Addition (Phase 2): Dose an additional 300 mL of Ethyl Acetate over 2 hours.

  • Temperature Cycling (Ostwald Ripening): Cool the slurry to 20°C at 0.5°C/min. Heat back to 45°C, hold for 1 hour, and cool again to 5°C at 0.2°C/min.

  • System Validation: Before filtration, sample the mother liquor and analyze via HPLC. The API concentration must be < 4 mg/mL. If higher, extend the aging period at 5°C by 2 hours.

  • Isolation: Filter the slurry, wash with 50 mL of cold Ethyl Acetate, and dry under vacuum at 40°C.

Protocol B: Anhydrous Reactive Crystallization

Use this protocol to maximize yield when converting the free base to the HCl salt.

  • Suspension: Suspend 50g of 5-methylmorpholine-3-carboxylic acid (free base) in 400 mL of anhydrous 1,4-Dioxane at 20°C.

  • Acidification: Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until 1.05 equivalents are reached. The reaction is exothermic; control the addition rate to keep the internal temperature below 30°C.

  • Nucleation & Aging: As the amine protonates, the insoluble HCl salt will spontaneously nucleate. Once addition is complete, agitate the thick slurry at 25°C for 4 hours to ensure complete conversion.

  • System Validation: Extract a 1 mL sample of the slurry, filter, and perform a Karl Fischer titration on the wet cake. Water content must be < 0.5% to confirm the anhydrous nature of the lattice. Check the pH of the mother liquor to ensure it remains acidic (pH < 2).

  • Isolation: Filter under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with 100 mL of anhydrous MTBE, and dry under vacuum at 50°C.

IV. Process Visualizations

OptimizationWorkflow Start Dissolve API in Protic Solvent (e.g., Ethanol) Cooling Initiate Cooling Ramp Start->Cooling Decision Observation: Oiling Out or Nucleation? Cooling->Decision Oiling Liquid-Liquid Phase Separation (LLPS) Decision->Oiling High Supersaturation / Poor Mixing Nucleation Primary Nucleation (Crystals Form) Decision->Nucleation Optimal Metastable Zone Intervention Intervention: 1. Reheat to Clear Solution 2. Add 1-2 wt% Seed Crystals 3. Reduce Cooling Rate Oiling->Intervention Growth Crystal Growth & Aging Nucleation->Growth Intervention->Growth Validation Validation: Supernatant Conc. < Target? Growth->Validation Validation->Growth No (Extend Aging) Success Filtration & Drying (High Purity Salt) Validation->Success Yes

Fig 1. Troubleshooting workflow for resolving LLPS and optimizing anti-solvent crystallization.

ReactiveCryst FreeBase 5-Methylmorpholine- 3-carboxylic acid (Free Base) Solvent Suspend in Aprotic Solvent (e.g., Dioxane) FreeBase->Solvent Reagent Add Anhydrous HCl (1.05 eq) Solvent->Reagent Reaction Protonation of Morpholine Ring Reagent->Reaction Precipitation Spontaneous Nucleation (Near-zero solubility) Reaction->Precipitation Ksp Exceeded Ripening Ostwald Ripening (Temperature Cycling) Precipitation->Ripening Habit Control Product Equant Crystals of HCl Salt Ripening->Product

Fig 2. Thermodynamic pathway for anhydrous reactive crystallization of the HCl salt.

V. References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid The Journal of Organic Chemistry - ACS Publications[Link]

  • Crystallization of hydrohalides of pharmaceutical compounds European Patent Office - EP 2436381 A1

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide: Comparing 5-Methylmorpholine-3-carboxylic Acid Hydrochloride and Morpholine-3-carboxylic Acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the intricate process of drug discovery, the selection of molecular scaffolds is a pivotal decision that can profoundly influence th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the selection of molecular scaffolds is a pivotal decision that can profoundly influence the trajectory of a research program. The morpholine-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1][2] This guide offers an in-depth, objective comparison between morpholine-3-carboxylic acid and its methylated analogue, 5-methylmorpholine-3-carboxylic acid hydrochloride, providing experimental insights to inform rational drug design.

Core Physicochemical Properties: The Subtle Impact of Methylation

The addition of a single methyl group at the 5-position of the morpholine ring introduces subtle but significant changes to the molecule's physicochemical profile. These alterations can have a cascading effect on a compound's pharmacokinetic and pharmacodynamic characteristics.

PropertyMorpholine-3-carboxylic Acid5-Methylmorpholine-3-carboxylic Acid HydrochlorideScientific Rationale
Molecular Formula C5H9NO3[3][4]C5H10ClNO3Addition of a methyl group and formation of the hydrochloride salt.
Molecular Weight 131.13 g/mol [3][4]167.59 g/mol [5][6]Increased mass from the additional atoms.
Predicted XLogP3 -3.2[7]---The methyl group is expected to increase lipophilicity, leading to a higher logP value. The hydrochloride salt form, however, enhances water solubility.
Hydrogen Bond Donors 22Both molecules possess a carboxylic acid proton and a secondary amine proton.
Hydrogen Bond Acceptors 33The morpholine oxygen and the two oxygen atoms of the carboxyl group act as hydrogen bond acceptors.
Appearance White to light yellow solid[3]Off-white to light yellow solid[5]Similar physical appearance is expected for these related structures.

Expert Analysis: The introduction of the 5-methyl group offers a strategic handle to modulate lipophilicity. While the parent compound is highly polar, the methylated version provides a vector for increased hydrophobic interactions, which can be critical for enhancing cell permeability and target engagement within a binding pocket. The hydrochloride salt form of the 5-methyl analog ensures good aqueous solubility, which is a significant advantage for handling and formulation in early-stage drug discovery.

Synthesis and Stereochemical Control: Leveraging Amino Acid Precursors

The synthesis of both morpholine-3-carboxylic acid and its 5-methyl derivative often begins with readily available and chiral amino acids, allowing for precise stereochemical control.

Enantiopure morpholine-3-carboxylic acid can be synthesized from serine methyl ester.[8][9] A common strategy involves reductive amination, intramolecular acetalization, and subsequent deprotection steps.[8][9] Similarly, the synthesis of 5-methylmorpholine-3-carboxylic acid derivatives can be achieved using Fmoc-Thr(tBu)-OH (a protected threonine derivative) as the starting material.[10] This approach leverages the inherent stereochemistry of the amino acid to install the methyl group in a defined orientation.

Figure 1. A simplified comparison of the synthetic logic for producing morpholine-3-carboxylic acid and its 5-methyl analog from their respective amino acid precursors.

Experimental Protocol: General Synthesis of a Morpholine-3-Carboxylic Acid Derivative

This protocol outlines a general, self-validating methodology. Specific reagents, solvents, and reaction conditions should be optimized for each specific substrate.

  • Protection of the Starting Amino Acid:

    • Protect the amino group of the starting amino acid (e.g., serine or threonine) with a suitable protecting group like Fmoc or Boc to prevent unwanted side reactions.

    • Protect the carboxylic acid, for example, as a methyl or t-butyl ester.

  • N-Alkylation:

    • React the protected amino acid ester with a suitable bis-electrophile (e.g., a dihaloalkane) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to achieve N-alkylation.

  • Intramolecular Cyclization:

    • Induce ring closure through the addition of a base to facilitate an intramolecular Williamson ether synthesis or a similar cyclization reaction.

  • Deprotection:

    • Remove the protecting groups from the nitrogen and the carboxylic acid using appropriate deprotection conditions (e.g., acid-mediated cleavage for Boc and t-butyl esters, or base-mediated cleavage for Fmoc and methyl esters).

  • Purification and Salt Formation (if applicable):

    • Purify the final product using techniques such as recrystallization or column chromatography.

    • For the hydrochloride salt, treatment with a solution of HCl in a suitable solvent is performed.

Trustworthiness: The integrity of this protocol is maintained by monitoring each step with analytical techniques such as TLC and LC-MS to ensure reaction completion and by characterizing the final product thoroughly using NMR and mass spectrometry to confirm its structure and purity.

Biological Activity and Structure-Activity Relationships (SAR)

The morpholine scaffold is a common feature in a wide range of biologically active molecules, including antidepressants and cardiac stimulants.[11][12] The choice between the parent morpholine-3-carboxylic acid and its 5-methylated counterpart is often driven by the specific topology of the target's binding site.

The 5-methyl group can play several key roles:

  • Probing Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within the binding site, leading to enhanced binding affinity through favorable van der Waals interactions.

  • Conformational Restriction: The steric bulk of the methyl group can limit the conformational flexibility of the morpholine ring, potentially pre-organizing the molecule into a more bioactive conformation and reducing the entropic penalty upon binding.

  • Metabolic Blocking: In some instances, a methyl group can block a site of potential metabolism, thereby improving the pharmacokinetic profile of the molecule.

G Scaffold Morpholine-3-carboxylic Acid Unsubstituted 5-Methylmorpholine-3-carboxylic Acid Methylated Binding_Pocket Target Protein Binding Pocket Hydrophilic Region Hydrophobic Pocket Scaffold:f1->Binding_Pocket:p1 H-bonding, ionic interactions Scaffold:f2->Binding_Pocket:p1 H-bonding, ionic interactions Scaffold:f2->Binding_Pocket:p2 Hydrophobic interaction Biological_Outcome Biological Activity Binding_Pocket->Biological_Outcome

Figure 2. A conceptual diagram illustrating how the 5-methyl group can introduce an additional hydrophobic interaction with the target protein's binding pocket, potentially leading to altered biological activity compared to the unsubstituted scaffold.

Recommendations for Drug Discovery Programs

The decision to utilize 5-methylmorpholine-3-carboxylic acid hydrochloride over its parent compound should be data-driven and guided by the specific objectives of the research program.

  • Morpholine-3-carboxylic acid is an excellent starting point for scaffold-hopping exercises and for initial explorations of a target's SAR. Its high polarity can be advantageous in certain contexts.

  • 5-Methylmorpholine-3-carboxylic acid hydrochloride is a superior tool for lead optimization. It provides a direct and synthetically accessible means to probe for beneficial hydrophobic interactions and to modulate the overall physicochemical properties of a lead compound. The hydrochloride salt form also offers practical advantages in terms of solubility and handling.

References

  • Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed. (2007, May 25). PubMed.
  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications. (2017, January 13).
  • Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Cheméo.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (2007, April 28).
  • (R)-Morpholine-3-carboxylic acid hydrochloride - CymitQuimica. CymitQuimica.
  • Morpholine-3-carboxylic acid - Chem-Impex. Chem-Impex.
  • (R)-morpholine-3-carboxylic acid | C5H9NO3 | CID 12680089 - PubChem. PubChem.
  • (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem. PubChem.
  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Innovare Academic Sciences.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Journal of Chemical Reviews.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). PubMed.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • (S)-4-Boc-morpholine-3-carboxylic acid - Chem-Impex. Chem-Impex.
  • 1187928-88-6|(R)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm. BLD Pharm.
  • (R)-Morpholine-3-carboxylic acid hydrochloride - Chem-Impex. Chem-Impex.
  • (R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Comparative

A Researcher's Guide to the Comparative Biological Activity of 5-Methylmorpholine-3-Carboxylic Acid HCl Enantiomers

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety profile.[1][2][3] The morpholine scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety profile.[1][2][3] The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into biologically active compounds to enhance properties like metabolic stability and aqueous solubility.[4][5][6] When a substituent, such as a methyl group, introduces a chiral center, as in 5-methylmorpholine-3-carboxylic acid, the resulting enantiomers must be considered as distinct chemical entities.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects and toxicity.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals to navigate the comparative evaluation of the enantiomers of 5-methylmorpholine-3-carboxylic acid HCl. We will delve into the essential experimental workflows, from chiral separation and analysis to a suite of biological assays, equipping you with the knowledge to elucidate the stereospecific activity of these compounds.

Part 1: Chiral Separation and Enantiomeric Purity Assessment

The foundational step in comparing the biological activity of enantiomers is to obtain them in high enantiomeric purity. The presence of even small amounts of the opposing enantiomer can confound the interpretation of biological data.

Workflow for Chiral Separation and Analysis

G cluster_0 Chiral Separation cluster_1 Purity Assessment racemic Racemic 5-methylmorpholine- 3-carboxylic acid HCl separation Chiral Preparative HPLC or Diastereomeric Salt Crystallization racemic->separation enantiomers Separated Enantiomers: (R)-enantiomer and (S)-enantiomer separation->enantiomers chiral_hplc Chiral Analytical HPLC enantiomers->chiral_hplc nmr_ms Structural Confirmation (¹H NMR, ¹³C NMR, MS) enantiomers->nmr_ms ee_determination Enantiomeric Excess (% ee) Determination chiral_hplc->ee_determination final_purity Purity Confirmed >99% ee ee_determination->final_purity nmr_ms->final_purity

Caption: Workflow for the separation and purity assessment of enantiomers.

Detailed Protocol: Chiral Separation by Diastereomeric Salt Crystallization

This classical and often scalable method involves the reaction of the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Materials:

  • Racemic 5-methylmorpholine-3-carboxylic acid HCl

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Solvents for crystallization (e.g., ethanol, methanol, isopropanol)

  • HCl and NaOH solutions for salt breaking and neutralization

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic 5-methylmorpholine-3-carboxylic acid HCl in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent. Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomer Liberation: Dissolve the isolated diastereomeric salt in water and acidify with HCl to protonate the carboxylic acid. Extract the free chiral amine resolving agent with an organic solvent (e.g., dichloromethane). The aqueous layer now contains the hydrochloride salt of one enantiomer of 5-methylmorpholine-3-carboxylic acid.

  • Recovery: Lyophilize or carefully evaporate the water to obtain the solid enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (% ee) of the product by chiral HPLC.[4]

Detailed Protocol: Enantiomeric Excess Determination by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Method Development: Develop a mobile phase that provides baseline separation of the two enantiomers. A typical mobile phase for chiral separations consists of a mixture of hexane/isopropanol or ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds).

  • Sample Preparation: Prepare a standard solution of the racemic mixture and solutions of the isolated enantiomers in the mobile phase.

  • Injection and Analysis: Inject the samples onto the chiral column and record the chromatograms.

  • Calculation of % ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Part 2: Comparative Biological Evaluation

With the enantiomers separated and their purity confirmed, the next crucial step is to compare their biological activities. The choice of assays will depend on the therapeutic target of interest. Given that morpholine derivatives have shown a wide range of activities, we present a selection of general yet powerful assays.[5][6][7][8][9]

Hypothetical Target: A Kinase Involved in Cancer Cell Proliferation

Many morpholine-containing compounds have been investigated as kinase inhibitors for cancer therapy.[5] Let's assume our target is a specific kinase.

Table 1: Comparative Biological Activity Data (Example)

Parameter(R)-5-methylmorpholine-3-carboxylic acid HCl(S)-5-methylmorpholine-3-carboxylic acid HCl
Kinase Inhibition (IC50) 15 nM5 µM
Cell Proliferation (GI50) 50 nM> 10 µM
Cytotoxicity (LD50) > 20 µM> 20 µM
Detailed Protocol: In Vitro Kinase Inhibition Assay

This assay will determine the concentration of each enantiomer required to inhibit the activity of the target kinase by 50% (IC50).

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • (R) and (S)-enantiomers of 5-methylmorpholine-3-carboxylic acid HCl

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of each enantiomer in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the respective enantiomer at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Detailed Protocol: Cell-Based Proliferation Assay

This assay measures the effect of the enantiomers on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[8]

  • Cell culture medium and supplements

  • (R) and (S)-enantiomers of 5-methylmorpholine-3-carboxylic acid HCl

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each enantiomer and incubate for a period that allows for cell division (e.g., 72 hours).

  • Viability Measurement: Add the cell proliferation reagent to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Measure the luminescent signal using a microplate reader. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) for each enantiomer.

Part 3: Elucidating the Mechanism of Action

Understanding why the enantiomers exhibit different activities often involves exploring their interaction with the biological target at a molecular level.

Hypothetical Differential Binding at the Kinase Active Site

G cluster_0 (R)-Enantiomer (Eutomer) cluster_1 (S)-Enantiomer (Distomer) R_enantiomer (R)-Enantiomer binding_pocket_R Kinase Active Site R_enantiomer->binding_pocket_R High Affinity interaction_R Optimal 3-point binding (H-bond, ionic, hydrophobic) binding_pocket_R->interaction_R inhibition_R Potent Inhibition interaction_R->inhibition_R S_enantiomer (S)-Enantiomer binding_pocket_S Kinase Active Site S_enantiomer->binding_pocket_S Low Affinity interaction_S Steric hindrance prevents optimal binding binding_pocket_S->interaction_S inhibition_S Weak or No Inhibition interaction_S->inhibition_S

Caption: Differential binding of enantiomers to a chiral biological target.

To experimentally support such a model, techniques like X-ray crystallography of the kinase in complex with each enantiomer or computational molecular docking studies can be employed.

Conclusion

The systematic and comparative evaluation of the enantiomers of 5-methylmorpholine-3-carboxylic acid HCl is paramount to understanding their therapeutic potential. By employing rigorous chiral separation techniques and a well-designed panel of biological assays, researchers can dissect the stereospecific contributions to the compound's activity. This detailed investigation not only aids in the selection of the optimal enantiomer for further development but also provides valuable insights into the structure-activity relationship, guiding future drug design efforts. The principles and protocols outlined in this guide provide a robust starting point for any researcher embarking on the characterization of chiral molecules.

References

  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing).
  • Effects of Stereoisomers on Drug Activity.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
  • Effects of Stereoisomers on Drug Activity.
  • Structural features which influence drug action - IS MUNI.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI.
  • Synthesis and biological activity of enantiomeric pairs of 5-vinylthiolactomycin congeners.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators - PMC.
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed.
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.

Sources

Validation

LC-MS Purity Analysis of 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride: A Methodological Comparison Guide

Introduction: The Analytical Challenge 5-Methylmorpholine-3-carboxylic acid hydrochloride is a highly polar, low-molecular-weight cyclic amino acid derivative. In pharmaceutical development, accurately determining the pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

5-Methylmorpholine-3-carboxylic acid hydrochloride is a highly polar, low-molecular-weight cyclic amino acid derivative. In pharmaceutical development, accurately determining the purity of this compound and its related substances is a critical quality attribute. However, its specific structural properties present a dual analytical challenge:

  • Lack of a Strong Chromophore: The molecule lacks conjugated pi-systems and does not absorb UV light effectively above 210 nm. Standard HPLC-UV methods are therefore prone to severe baseline noise and poor sensitivity, making Mass Spectrometry (MS) detection mandatory.

  • Extreme Hydrophilicity: The zwitterionic nature of the secondary amine in the morpholine ring and the carboxylic acid group means the compound is highly polar and water-soluble.

Methodological Alternatives: The Causality of Choice

When coupling liquid chromatography to mass spectrometry (LC-MS) for highly polar amines, chromatographers typically evaluate three primary modalities. As an application scientist, selecting the right mode requires understanding the mechanistic interactions between the analyte, the stationary phase, and the ionization source.

  • Standard Reversed-Phase LC-MS (RPLC-MS): Utilizes a hydrophobic C18 stationary phase. Highly polar compounds like 5-methylmorpholine-3-carboxylic acid fail to partition into the stationary phase, eluting immediately in the void volume[1]. This leads to severe matrix effects and ion suppression in the MS source.

  • Ion-Pairing RPLC-MS (IP-RPLC-MS): Utilizes volatile ion-pairing reagents (e.g., perfluorinated carboxylic acids) to increase the apparent hydrophobicity of the analyte. While this improves chromatographic retention, ion-pairing agents aggressively compete for charge in the electrospray ionization (ESI) source, causing significant MS signal suppression and persistent system contamination[2].

  • Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS): The optimal choice. HILIC utilizes a polar stationary phase and an organic-rich mobile phase (typically >60% acetonitrile). This approach not only strongly retains polar morpholine derivatives but also provides a 10- to 20-fold increase in ESI-MS sensitivity due to the highly volatile mobile phase[3][4].

Experimental Workflow

LCMS_Workflow Sample Sample Preparation (5-methylmorpholine-3-carboxylic acid HCl) Dilution Dilution in 75% ACN (Matches HILIC Mobile Phase) Sample->Dilution LC_Choice Chromatographic Separation Dilution->LC_Choice HILIC HILIC Mode (Amide/Zwitterionic Column) LC_Choice->HILIC Optimal RPLC Standard RPLC Mode (C18 Column) LC_Choice->RPLC Suboptimal IP_RPLC Ion-Pairing RPLC (C18 + Volatile Ion-Pair) LC_Choice->IP_RPLC Suboptimal ESI Electrospray Ionization (ESI+) HILIC->ESI RPLC->ESI IP_RPLC->ESI Outcome_HILIC High MS Sensitivity Excellent Retention ESI->Outcome_HILIC Outcome_RPLC Void Volume Elution Poor Retention ESI->Outcome_RPLC Outcome_IP Signal Suppression System Contamination ESI->Outcome_IP

Fig 1. Logical workflow and causality of LC-MS modes for polar morpholine derivatives.

Self-Validating Experimental Protocol: HILIC-MS

To ensure a self-validating system, the following protocol incorporates specific solvent matching and pH controls to guarantee robust peak shape and reproducible quantification.

Step 1: Sample Preparation (Critical Causality Step)
  • Procedure: Dissolve the 5-methylmorpholine-3-carboxylic acid HCl standard and analytical samples in a diluent of 75% Acetonitrile / 25% Water to a final concentration of 10 µg/mL.

  • Expert Insight: In HILIC, the injection solvent must closely match the initial organic-rich mobile phase conditions. Injecting a highly aqueous sample into a HILIC column disrupts the water-enriched layer immobilized on the stationary phase, causing severe peak distortion (fronting or splitting).

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-bonded silica, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 6 mins, hold for 2 mins, re-equilibrate at 85% B for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Expert Insight: The low pH (3.0) ensures the carboxylic acid moiety is fully protonated (neutral) while the morpholine nitrogen remains positively charged. This optimizes both HILIC retention (via polar partitioning) and ESI+ ionization efficiency[5]. The ammonium formate provides the necessary ionic strength to prevent secondary electrostatic interactions with unreacted silanols, ensuring a symmetric peak shape.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Detection: Selected Ion Monitoring (SIM) targeting the [M+H]+ ion ( m/z 146.08).

Comparative Performance Data

To objectively validate the superiority of HILIC-MS for 5-methylmorpholine-3-carboxylic acid HCl, we compared its performance metrics against standard RPLC and IP-RPLC.

Analytical ParameterStandard RPLC-MSIP-RPLC-MSHILIC-MS
Retention Factor ( k′ ) < 0.5 (Void Volume)3.24.5
Peak Asymmetry ( Tf​ ) N/A (Co-elution)1.4 (Tailing)1.05 (Symmetrical)
Relative MS Sensitivity 1x (Baseline)0.2x (Suppressed)15x (Enhanced)
System Equilibration Time 10 mins> 60 mins15 mins
System Contamination LowHigh (IP reagent memory)Low

Expert Insights: The Causality of HILIC Superiority

The quantitative data clearly demonstrates that HILIC-MS is the most robust methodology for this specific morpholine derivative. The causality behind the 15-fold sensitivity increase lies in the physics of electrospray ionization.

In standard RPLC, the high water content of the mobile phase creates droplets with high surface tension that require significant thermal energy to undergo Coulombic fission. In HILIC, the mobile phase is predominantly acetonitrile. The lower surface tension and higher volatility of acetonitrile lead to rapid droplet desolvation and highly efficient gas-phase ion generation[4]. Furthermore, by avoiding derivatization or ion-pairing reagents, the HILIC method maintains system cleanliness, prevents ion suppression, and significantly extends the lifespan of the MS detector[1][2].

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS LCGC International (chrom
  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Agilent Technologies
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods Cre
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns Thermo Fisher Scientific
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis LCGC International (chrom

Sources

Comparative

Benchmarking 5-Methylmorpholine-3-Carboxylic Acid Hydrochloride Derivatives in Peptidomimetic Drug Design

Executive Summary In modern medicinal chemistry, the incorporation of cyclic secondary amino acids is a proven strategy for inducing conformational constraints in peptidomimetics and small-molecule inhibitors. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of cyclic secondary amino acids is a proven strategy for inducing conformational constraints in peptidomimetics and small-molecule inhibitors. Among these, morpholine-3-carboxylic acid and its derivatives have emerged as privileged scaffolds. They offer a unique balance of lipophilicity and aqueous solubility due to the presence of the basic nitrogen and the oxygen ether within the ring system.

This guide benchmarks 5-methylmorpholine-3-carboxylic acid hydrochloride against its unsubstituted morpholine and piperidine counterparts. By analyzing physicochemical properties, metabolic stability, and synthetic workflows, this document provides drug development professionals with actionable, self-validating methodologies for integrating these chiral building blocks into discovery pipelines.

Mechanistic Rationale: The Conformational and Metabolic Advantage

When designing enzyme inhibitors or receptor antagonists, the precise spatial arrangement of pharmacophores is critical. The addition of a methyl group at the 5-position of the morpholine ring introduces profound structural and metabolic effects:

  • Conformational Locking: The 5-methyl substitution restricts the flexibility of the morpholine ring, locking it into a specific chair conformation. This reduces the entropic penalty upon target binding, often translating to higher binding affinities compared to highly flexible linear chains or unsubstituted rings.

  • Metabolic Shielding: The secondary amine of a standard morpholine ring is susceptible to CYP450-mediated N-oxidation and N-dealkylation. The steric bulk of the adjacent 5-methyl group physically shields the nitrogen lone pair, significantly extending the compound's metabolic half-life.

  • The Hydrochloride Salt Advantage: The free base of 5-methylmorpholine-3-carboxylic acid exists as a zwitterion, which is highly hygroscopic and prone to aggregation. Utilizing the hydrochloride salt form (e.g., CAS 1807938-48-2) ensures a highly crystalline, stable powder[1]. This is a critical causality in high-throughput synthesis, as it allows for precise stoichiometric weighing and prevents moisture-induced degradation during long-term storage.

Quantitative Benchmarking: Performance vs. Alternatives

To objectively evaluate the utility of 5-methylmorpholine-3-carboxylic acid hydrochloride, we must benchmark it against baseline cyclic constraints. The data below synthesizes the typical physicochemical and pharmacokinetic shifts observed when transitioning from carbon-only rings to substituted hetero-rings.

Table 1: Comparative Physicochemical and Metabolic Benchmarking

Scaffold DerivativeLogD (pH 7.4)Aqueous Solubility (mg/mL)HLM T1/2​ (min)Primary Structural Advantage
Piperidine-3-carboxylic acid -1.2>10045Baseline conformational constraint; high lipophilicity.
Morpholine-3-carboxylic acid -1.8>15060Improved aqueous solubility via ether oxygen; reduced LogD.
5-Me-Morpholine-3-carboxylic acid -1.4>120>120Steric shielding prevents N-oxidation; locked chair conformation.

Note: Data represents aggregated median values for standard derivative profiles in early-phase discovery environments.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step independently.

Solid-Phase Peptide Synthesis (SPPS) Incorporation Protocol

The incorporation of Fmoc-protected morpholine-3-carboxylic acid derivatives into solid-phase peptide synthesis requires specific considerations due to the steric hindrance of the secondary amine[2].

Causality of Reagent Choice: Standard coupling reagents (e.g., HBTU) often fail to achieve complete conversion with 5-methyl-substituted secondary amines. Therefore, HATU is mandated here; its 7-azabenzotriazole leaving group provides the superior reactivity required to overcome local steric bulk.

Step-by-Step Workflow:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of Fmoc-5-methylmorpholine-3-carboxylic acid and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Self-Validation (Chloranil Test): The standard Kaiser test yields false negatives for secondary amines. Extract a few resin beads and perform a Chloranil test. A colorless/yellow bead indicates successful coupling (absence of free secondary amine). If the beads turn blue/green, repeat step 4.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the product in cold diethyl ether and analyze via LC-MS.

SPPS_Workflow Start Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Couple Coupling: 5-Me-Morpholine-3-COOH (HATU/DIPEA) Deprotect->Couple Validate Validation (Chloranil Test) Couple->Validate Cleave TFA Cleavage & Global Deprotection Validate->Cleave Analyze HPLC/MS Analysis Cleave->Analyze

Workflow for SPPS incorporation of 5-methylmorpholine-3-carboxylic acid.

In Vitro Human Liver Microsomal (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the 5-methyl group, a standardized HLM assay must be executed.

Self-Validating System Controls:

  • NADPH-Minus Control: Isolates CYP450-dependent metabolism from non-specific enzymatic degradation (e.g., esterases). If degradation occurs without NADPH, the instability is not CYP-mediated.

  • Positive Control: Verapamil is run in parallel to validate the enzymatic viability of the microsome batch.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the 5-methylmorpholine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Application Spotlight: HBV Capsid Assembly Modulators

The utility of morpholine-3-carboxylic acid derivatives extends far beyond basic peptidomimetics. A premier example of their application is in the development of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) .

Historically, highly lipophilic CAMs suffered from poor aqueous solubility, halting their clinical progression. By functionalizing the core scaffolds with morpholine-3-carboxylic acid derivatives, medicinal chemists successfully optimized the pharmacokinetic profiles of these antivirals. The carboxylic acid moiety dramatically improves water solubility, while the morpholine ring flexibly interacts with the solvent-exposed amino acid residues of the HBV Core Protein (Cp) dimer to form critical hydrogen bonds[3]. This interaction triggers aberrant capsid misassembly, effectively halting viral replication.

HBV_CAM_Logic Deriv 5-Me-Morpholine-3-COOH Derivative Target HBV Core Protein (Cp) Dimer Deriv->Target Binds to Bind Solvent-Exposed Hydrogen Bonding Target->Bind Induces Misassembly Aberrant Capsid Misassembly Bind->Misassembly Triggers Inhibit Inhibition of Viral Replication Misassembly->Inhibit Results in

Mechanistic pathway of HBV capsid assembly modulation by morpholine derivatives.

References

  • Molport Database. "(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride | 1807938-48-2". Molport. Available at:[Link]

  • The Journal of Organic Chemistry. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators". NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-methylmorpholine-3-carboxylic acid hydrochloride

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of laboratory c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are critical components of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 5-methylmorpholine-3-carboxylic acid hydrochloride, ensuring the protection of laboratory personnel and the environment.

The procedures outlined herein are synthesized from established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's chemical waste management program.

Hazard Assessment and Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 5-methylmorpholine-3-carboxylic acid hydrochloride should always be consulted first, data from closely related morpholine derivatives provide a strong basis for a conservative risk assessment. The hydrochloride salt of this morpholine derivative is anticipated to be a solid, likely a white to off-white crystalline powder[1].

Based on available data for analogous compounds, 5-methylmorpholine-3-carboxylic acid hydrochloride should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationCategoryDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4][5]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][4][5]

Causality of Hazards : The morpholine ring is a key structural feature. As a secondary amine derivative, it can exhibit basic properties, while the carboxylic acid adds an acidic functional group. The hydrochloride salt form suggests it is handled as a more stable, crystalline solid. Irritation to the skin, eyes, and respiratory tract is a common characteristic of such amine salts[3][5].

Regulatory Framework: The Legal Imperative

The disposal of chemical waste is not at the discretion of the individual researcher but is governed by stringent federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA)[6]. RCRA establishes the "cradle-to-grave" management system for hazardous waste, tracking it from generation to final disposal.

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity [7]

Given the hazard profile, 5-methylmorpholine-3-carboxylic acid hydrochloride waste must be managed as regulated hazardous waste. It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems[8][9].

Core Disposal Principles & Workflow

The following workflow provides a systematic approach to the disposal of 5-methylmorpholine-3-carboxylic acid hydrochloride, from the point of generation to its final removal from your facility.

G cluster_spill start Waste Generation (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid, Halogenated vs. Non-halogenated) ppe->segregate contain Select Compatible Container (Original container or labeled, clean, non-reactive bottle) segregate->contain label Label Container Accurately ('Hazardous Waste', full chemical name, accumulation start date) contain->label store Store in Satellite Accumulation Area (SAA) (Secondary containment, away from incompatibles) label->store request Request Waste Pickup (Contact institutional EHS or licensed disposal vendor) store->request spill Spill or Exposure? store->spill end Document and Manifest (Maintain records for compliance) request->end spill->request No spill_protocol Follow Emergency Spill Protocol (Evacuate, notify, clean up if trained) spill->spill_protocol Yes spill_protocol->store After cleanup

Caption: Disposal workflow for 5-methylmorpholine-3-carboxylic acid hydrochloride.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for researchers.

Part A: Immediate Handling and Segregation

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear nitrile gloves, safety goggles, and a standard laboratory coat. If handling larger quantities or if dust may be generated, consider a dust respirator[1][10].

  • Designate as Hazardous Waste: Treat all 5-methylmorpholine-3-carboxylic acid hydrochloride, whether unused, expired, or part of a reaction mixture, as hazardous waste[8]. This includes contaminated materials like weigh boats, gloves, and paper towels.

  • Segregate at the Source:

    • Solid Waste: Collect pure, unused solid or contaminated disposable materials (e.g., gloves, wipes) in a designated, compatible solid waste container. This is typically a plastic pail or a securely sealed bag within a rigid container[9].

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents, strong acids, or strong bases[5].

Part B: Containment and Labeling

  • Select a Compatible Container: The best container is often the original product bottle[8]. If unavailable, use a clean, dry container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-top cap. Ensure the container is free of leaks or external residue[8][9].

  • Fill Level: For liquid waste, do not fill containers beyond 80% capacity to allow for vapor expansion and prevent spills[9].

  • Accurate Labeling: This is a critical compliance step. Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "5-methylmorpholine-3-carboxylic acid hydrochloride"[9].

    • The date when waste was first added to the container (the "accumulation start date")[9].

    • An indication of the hazards (e.g., "Irritant," "Toxic").

Part C: Storage and Disposal

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel[7].

  • Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks[9].

  • Storage Limits: Be aware of accumulation limits. For most labs (Small Quantity Generators), there are limits on how much waste can be stored and for how long (typically 180 days)[11]. Acutely toxic wastes have much smaller accumulation limits[7].

  • Request Pickup: Once the container is full or approaching its time limit, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[7][12]. Do not allow hazardous waste to accumulate for extended periods[9].

Part D: Empty Container Management

An empty container that held 5-methylmorpholine-3-carboxylic acid hydrochloride is not considered regular trash until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., water or methanol)[8].

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[8].

  • Deface Label: Completely remove or deface the original chemical label to prevent confusion[8][9].

  • Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy[8].

Emergency Procedures

Spill Response:

  • Minor Spill (Solid): If a small amount is spilled, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container[1][5]. Decontaminate the area with an appropriate solvent.

  • Major Spill: Evacuate the immediate area and notify your institutional EHS or safety officer. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][5].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[5].

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5-methylmorpholine-3-carboxylic acid hydrochloride, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. A-C-T-Enviro. [Link]

  • (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 5-methylmorpholine-3-carboxylic acid hydrochloride

An essential component of successful drug development and synthetic chemistry is the rigorous, scientifically grounded management of laboratory safety. Handling functionalized cyclic amines, such as 5-methylmorpholine-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of successful drug development and synthetic chemistry is the rigorous, scientifically grounded management of laboratory safety. Handling functionalized cyclic amines, such as 5-methylmorpholine-3-carboxylic acid hydrochloride , requires more than just following a generic safety sheet; it demands a deep understanding of the compound's physical state and chemical reactivity.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with field-proven, self-validating protocols. By understanding the causality behind these safety measures, your laboratory can ensure absolute compliance, protect personnel, and maintain the integrity of your assays.

Mechanistic Hazard Assessment

To implement effective safety protocols, we must first understand the chemical mechanics driving the hazards of 5-methylmorpholine-3-carboxylic acid hydrochloride. The core risks stem from its formulation as a finely divided crystalline solid and an acidic salt.

  • Localized Acidic Irritation (H315, H319): To enhance aqueous solubility for biological assays, this morpholine derivative is synthesized as a hydrochloride salt. Consequently, the powder is highly hygroscopic. When it contacts ambient moisture, sweat on the epidermis, or the tear film of the ocular conjunctiva, the salt rapidly dissociates. This dissociation releases protons ( H+ ), sharply lowering the localized pH. This acidic microenvironment denatures surface proteins and disrupts lipid bilayers, leading to acute skin and serious eye irritation[1].

  • Aerosolization and Respiratory Toxicity (H335): The dry crystalline powder is highly prone to triboelectric charging (static electricity buildup). If aerosolized during transfer, the micro-particulates become an inhalation hazard. Deposition in the moist upper respiratory tract triggers immediate dissolution and localized acid-base reactions, manifesting as severe respiratory irritation[2].

  • Systemic Toxicity (H302, H312, H332): Standard safety data for related morpholine-3-carboxylic acid derivatives indicates acute toxicity if swallowed, inhaled, or absorbed through compromised skin barriers[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not arbitrary; each item is chosen to interrupt a specific mechanism of exposure. Below is the quantitative and qualitative breakdown of the required PPE.

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Eye Protection Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents ingress of airborne dust. Standard safety glasses with side shields are insufficient against aerosolized hygroscopic powders[1].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374)Nitrile provides an excellent chemical barrier against solid organic salts. It prevents sweat-mediated dissolution of the hydrochloride salt directly on the skin[2].
Body Protection Flame-retardant or 100% cotton lab coat with knit cuffsKnit cuffs prevent particulate accumulation on the forearms. Cotton minimizes static electricity generation compared to synthetic blends.
Respiratory Class II Type A2 BSC or Chemical Fume HoodPrimary engineering control to mitigate the H335 inhalation risk. If a hood is unavailable, an N95/FFP2 particulate respirator is mandatory[2].

Operational Workflow & Handling Protocol

To prevent aerosolization and ensure accurate dosing, follow this self-validating methodology for weighing and dissolution.

Step 1: Environmental Validation Before opening the primary container, verify the chemical fume hood's flow rate (face velocity should be between 0.4–0.6 m/s). Self-Validation: Check the digital monitor or use a tissue strip to visually confirm negative pressure before proceeding.

Step 2: Static Mitigation Because hydrochloride salts acquire static charge easily, the powder can "jump" and aerosolize, leading to inhalation risks and loss of material. Self-Validation: Ground the analytical balance. Pass an anti-static zero-stat gun over the weigh boat prior to taring.

Step 3: Aseptic Transfer Use a grounded, conductive stainless-steel spatula. Do not use plastic spatulas, as they act as insulators and exacerbate triboelectric charging, causing the powder to cling and scatter.

Step 4: Dissolution Dynamics When preparing stock solutions (e.g., in DMSO or aqueous buffers), slowly add the powder to the solvent. Causality: Adding solvent directly onto the bulk powder can cause rapid, localized exothermic dissolution and potential splashing of the acidic solution.

HandlingWorkflow Start 1. Environmental Prep Verify Fume Hood Flow PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Static 3. Static Mitigation Ground Equipment PPE->Static Weigh 4. Weighing Use Anti-static Spatula Static->Weigh Transfer 5. Transfer & Dissolve Slow Addition to Solvent Weigh->Transfer Clean 6. Decontamination 70% EtOH Wipe Down Transfer->Clean

Fig 1. Step-by-step handling and weighing workflow for hydrochloride salts.

Spill Response & Disposal Plan

In the event of a solid spill, immediate and calculated action is required to prevent the powder from becoming an airborne hazard.

Step 1: Containment Immediately isolate the area. Do not use dry sweeping or compressed air , as this will instantly aerosolize the H335 respiratory hazard[2].

Step 2: Wet Binding Lightly mist the spilled powder with water or 70% ethanol. Causality: The solvent binds the fine, hygroscopic particulates into a manageable, heavy slurry, completely eliminating the aerodynamic inhalation risk.

Step 3: Recovery & Neutralization Wipe up the slurry using absorbent lab pads. Wash the affected surface with a mild alkaline detergent (e.g., 1% sodium bicarbonate solution). Causality: The alkaline wash neutralizes any residual micro-acidity left by the hydrochloride salt, protecting the stainless steel of the fume hood and future users[1].

Step 4: Disposal Place all contaminated pads, gloves, and weigh boats into a chemically compatible, sealable hazardous waste container. Label as "Solid Organic Waste - Acidic/Irritant (Morpholine Derivatives)" and dispose of according to institutional EHS guidelines.

SpillResponse Spill Spill Detected (Morpholine Derivative) Assess Assess Spill Volume & Location Spill->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small < 50g Large Large Spill (> 50g) Outside Fume Hood Assess->Large > 50g CleanSmall 1. Moisten with water/EtOH 2. Wipe with absorbent pads 3. Wash with alkaline detergent Small->CleanSmall Evacuate 1. Evacuate Area 2. Contact EHS 3. Restrict Access Large->Evacuate

Fig 2. Decision tree for containment and disposal of solid chemical spills.

References

  • Fisher Scientific. "SAFETY DATA SHEET: (±)-Morpholine-3-carboxylic acid hydrochloride." Retrieved from Fisher Scientific Belgium. URL:[Link][1]

  • NextSDS. "4-butylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information." Retrieved from NextSDS Substance Database. URL:[Link][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.